Brevianamide F
Description
Properties
IUPAC Name |
(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZBPVMVYTEKZ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959075 | |
| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-70-8 | |
| Record name | Brevianamide F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevianamide F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREVIANAMIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Brevianamide F?
Introduction
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine. It serves as the biosynthetic precursor to a wider family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines.[1] These compounds are secondary metabolites produced by fungi, particularly from the Aspergillus and Penicillium genera.[1] this compound itself has been isolated from various microorganisms, including Streptomyces sp. and Bacillus cereus, and exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a cyclic dipeptide formed from the formal condensation of L-tryptophan and L-proline.[2] Its rigid bicyclic structure is a key feature contributing to its biological activity and its role as a scaffold in the biosynthesis of more complex alkaloids.
Systematic Name: (3S,8aS)-3-[(1H-Indol-3-yl)methyl]hexahydropyrido[1,2-a]pyrazine-1,4-dione[1]
Synonyms: cyclo-(L-Trp-L-Pro), L-prolyl-L-tryptophan anhydride[2]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₂ | [1] |
| Molar Mass | 283.331 g/mol | [1] |
| CAS Number | 38136-70-8 | [1] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.
¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Indole NH) | 10.88 | s | - |
| H-2 (Indole) | 7.15 | s | - |
| H-4 (Indole) | 7.55 | d | 7.8 |
| H-5 (Indole) | 7.05 | t | 7.5 |
| H-6 (Indole) | 7.12 | t | 7.6 |
| H-7 (Indole) | 7.35 | d | 8.1 |
| Trp α-H | 4.15 | m | - |
| Trp β-CH₂ | 3.30, 3.45 | m | - |
| Pro α-H | 4.05 | m | - |
| Pro β-CH₂ | 2.25, 1.95 | m | - |
| Pro γ-CH₂ | 1.90, 1.80 | m | - |
| Pro δ-CH₂ | 3.55, 3.40 | m | - |
¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Trp) | 169.5 |
| C=O (Pro) | 166.0 |
| C-2 (Indole) | 124.0 |
| C-3 (Indole) | 109.0 |
| C-3a (Indole) | 127.5 |
| C-4 (Indole) | 118.5 |
| C-5 (Indole) | 121.5 |
| C-6 (Indole) | 119.8 |
| C-7 (Indole) | 111.5 |
| C-7a (Indole) | 136.2 |
| Trp α-C | 56.5 |
| Trp β-C | 28.0 |
| Pro α-C | 59.5 |
| Pro β-C | 29.0 |
| Pro γ-C | 22.5 |
| Pro δ-C | 45.5 |
Biological Activity
This compound has demonstrated a variety of biological effects, including antibacterial, antifungal, and cytotoxic activities. The following table summarizes key quantitative data from these studies.
| Activity Type | Target Organism/Cell Line | Measurement | Value |
| Antibacterial | Staphylococcus aureus | Disc Diffusion | Active at 30 µ g/disc |
| Antibacterial | Micrococcus luteus | Disc Diffusion | Active at 30 µ g/disc |
| Antifungal | Trichophyton rubrum | MIC | Better than Amphotericin B |
| Antifungal | Cryptococcus neoformans | MIC | Better than Amphotericin B |
| Antifungal | Candida albicans | MIC | Better than Amphotericin B |
| Cytotoxicity | OVCAR-8 (Ovarian Cancer) | IC₅₀ | 11.9 µg/mL |
| Cytotoxicity | HT-29 (Colon Cancer) | IC₅₀ | >200 µM |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | >200 µM |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC₅₀ | >200 µM |
Experimental Protocols
Solid-Phase Synthesis of this compound
A solid-phase synthesis approach has been developed for this compound, which allows for the efficient construction of the diketopiperazine core. The following protocol is a summary of the key steps.
Materials and Reagents:
-
Aminomethyl or methylbenzhydrylamine resin
-
4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (Handle)
-
Fmoc-(S)-Trp-OAllyl
-
H-Pro-OMe·HCl
-
DIPCDI (N,N'-Diisopropylcarbodiimide)
-
Oxyma
-
PPTS (Pyridinium p-toluenesulfonate)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
PhSiH₃ (Phenylsilane)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
mDMB (1,3-Dimethoxybenzene)
-
DCM (Dichloromethane)
-
DCE (1,2-Dichloroethane)
-
DMF (Dimethylformamide)
Procedure:
-
Resin Functionalization:
-
The aminomethyl or methylbenzhydrylamine resin is functionalized with the 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid handle using DIPCDI and Oxyma in DCM for 1 hour.
-
-
Anchoring of the First Amino Acid (Tryptophan):
-
The functionalized resin is treated with Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.) in DCE at 80°C for 16 hours. This step anchors the tryptophan residue to the solid support via its side chain.
-
-
Allyl Deprotection:
-
The allyl protecting group on the tryptophan carboxyl is removed using Pd(PPh₃)₄ (0.4 eq.) and PhSiH₃ (48 eq.) in DCM for 30 minutes. This step is repeated twice.
-
-
Peptide Coupling (Proline Addition):
-
The deprotected carboxyl group is coupled with H-Pro-OMe·HCl (3 eq.) using PyBOP (3 eq.) and DIEA (9 eq.) in DCM for 1 hour. This reaction is performed three times to ensure completion.
-
-
Fmoc Deprotection:
-
The Fmoc protecting group on the tryptophan amine is removed by treating the resin with 20% piperidine in DMF for 10 minutes. This step is repeated twice.
-
-
Cyclization and Cleavage from Resin:
-
The resin is treated with a mixture of TFA/mDMB/DCM (0.5/0.5/9) to induce cyclization to the diketopiperazine and cleave the product from the solid support. This step is repeated three times.
-
-
Purification:
-
The crude product is purified using standard chromatographic techniques to yield pure this compound.
-
Visualizations
Biosynthetic Pathway of Brevianamides
This compound is a central intermediate in the biosynthesis of a diverse range of more complex brevianamide alkaloids. The pathway begins with the condensation of L-tryptophan and L-proline, followed by a series of enzymatic modifications including prenylation, oxidation, and cyclization.
Caption: Biosynthetic pathway from amino acid precursors to Brevianamide A and B, with this compound as a key intermediate.
Logical Workflow for Solid-Phase Synthesis
The solid-phase synthesis of this compound follows a logical sequence of protection, coupling, and deprotection steps, culminating in the cleavage of the final product from the resin.
Caption: Step-wise workflow for the solid-phase synthesis of this compound.
References
A Technical Guide to the Natural Sources of Brevianamide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine. It serves as the foundational biosynthetic precursor for a wide and structurally diverse family of prenylated indole alkaloids, including the insecticidal brevianamide A.[1][2] These complex secondary metabolites are of significant interest to the scientific community for their varied and potent biological activities. This guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and a visualization of its role in biosynthetic and signaling pathways.
Natural Sources of this compound
This compound is primarily produced as a secondary metabolite by various species of fungi, particularly within the genera Aspergillus and Penicillium. It has also been identified in some bacterial species.
Primary Fungal Sources:
-
Penicillium brevicompactum : This species is a well-documented producer of various brevianamides, with this compound being the initial building block for more complex derivatives like brevianamide A.[2][3]
-
Aspergillus fumigatus : This ubiquitous mold is another significant source of this compound and its downstream metabolites.[1][4] Co-cultivation of A. fumigatus with other microbes, such as Streptomyces bullii, has been shown to induce the production of this compound.[5]
-
Aspergillus versicolor : Marine-derived isolates of this fungus have also been found to produce brevianamides.
Bacterial Sources:
-
Streptomyces sp. (strain TN58) : This bacterium has been shown to produce this compound.[1]
-
Bacillus cereus : An isolate of this bacterium associated with the entomopathogenic nematode Rhabditis (Oscheius) sp. has also been reported as a source.[1]
Other Sources:
-
Autolyzed Yeast Extract : this compound has been detected as a minor component in this food ingredient.[1]
Data Presentation: Quantitative Analysis
Quantitative data on the yield of this compound from natural fungal fermentations is not extensively reported in the literature, likely due to its role as a rapidly processed biosynthetic intermediate. However, available data on its presence in various sources provides some context for its concentration.
| Source | Compound | Concentration / Yield | Reference |
| Autolyzed Yeast Extract | This compound | 8.2 ppm | [1] |
| Penicillium brevicompactum DFFSCS025 (30 L liquid culture) | Total Crude Extract | 24 g | [3] |
| Aspergillus fumigatus (co-culture) | This compound | Isolated, but not quantified | [5][6] |
| P. brevicompactum (solid culture) | Brevianamides A and B | Detected after conidiation | [7][8] |
Note: The yield of the total crude extract from P. brevicompactum suggests that while the pathway is active, the concentration of the initial precursor, this compound, may be low in wild-type strains under standard culture conditions.
Experimental Protocols
The following is a composite, detailed methodology for the isolation and purification of this compound from fungal sources, based on established laboratory practices.
Fungal Fermentation (Penicillium brevicompactum)
This protocol is adapted for solid-state fermentation, which is commonly used for the production of brevianamides.[2][8]
-
1.1. Media Preparation (Czapek-Dox Agar):
-
Sucrose: 30 g
-
Sodium Nitrate: 3 g
-
Dipotassium Phosphate: 1 g
-
Magnesium Sulfate: 0.5 g
-
Potassium Chloride: 0.5 g
-
Ferrous Sulfate: 0.01 g
-
Agar: 15-20 g
-
Distilled Water: 1 L
-
Autoclave at 121°C for 15 minutes and pour into sterile Petri dishes.
-
-
1.2. Inoculation and Incubation:
-
Prepare a spore suspension of P. brevicompactum in sterile water containing 0.05% Tween 80.
-
Inoculate the surface of the Czapek-Dox agar plates with the spore suspension.
-
Incubate the plates at 28°C in the dark for 6-10 days.[2] Production of brevianamides has been observed to commence after conidiation begins.[7][8]
-
Extraction of this compound
-
2.1. Harvesting and Initial Extraction:
-
After the incubation period, cut the agar culture into small pieces.
-
Submerge the agar pieces in a solvent mixture, typically ethyl acetate or a dichloromethane:methanol mixture.
-
Perform exhaustive extraction by shaking or sonicating the mixture for several hours. Repeat this process three times.
-
-
2.2. Solvent Partitioning:
-
Combine the solvent extracts and filter to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
If necessary, partition the crude extract between ethyl acetate and water to remove water-soluble impurities. Collect and dry the organic phase.
-
Chromatographic Purification
A multi-step chromatographic process is required to isolate this compound from the complex crude extract.
-
3.1. Silica Gel Column Chromatography (Initial Fractionation):
-
Dry-load the crude extract onto silica gel.
-
Pack a silica gel column and equilibrate with a non-polar solvent (e.g., hexane or petroleum ether).
-
Elute the column with a step gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate with increasing percentages of methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
3.2. Size-Exclusion Chromatography (Sephadex LH-20):
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol or a dichloromethane:methanol mixture).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute isocratically and collect fractions. This step is effective for separating compounds based on size and removing pigments and polymeric materials.
-
-
3.3. High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the this compound-containing fractions using reversed-phase HPLC.
-
Column: A C18 semi-preparative column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.[9]
-
Gradient Example: Start with a linear gradient from 20% B to 100% B over 30-40 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at 220 nm and 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overproduction, purification and characterization of FtmPT1, a this compound prenyltransferase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Brevianamide F: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium brevicompactum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevianamide F, a diketopiperazine indole alkaloid, is a key secondary metabolite produced by the fungus Penicillium brevicompactum. As the biosynthetic precursor to a diverse family of more complex and biologically active brevianamides, its efficient isolation and characterization are of significant interest for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of the discovery of this compound and detailed methodologies for its isolation and characterization. Furthermore, it explores its biological activities, including its role in modulating the MAPK signaling pathway.
Discovery and Biosynthesis
This compound, also known as cyclo-(L-Trp-L-Pro), was identified as the foundational molecule in the biosynthetic pathway of the more complex brevianamide alkaloids, such as the insecticidal Brevianamide A, in Penicillium brevicompactum.[1] The biosynthesis is initiated by the non-ribosomal peptide synthetase (NRPS) BvnA, which catalyzes the condensation of L-tryptophan and L-proline to form the cyclodipeptide this compound.[2] Subsequent enzymatic modifications by other enzymes in the brevianamide (bvn) gene cluster, including a prenyltransferase (BvnC) and a flavin-dependent monooxygenase (BvnB), lead to the production of the more complex members of the brevianamide family.[1][2]
Experimental Protocols
Fermentation of Penicillium brevicompactum
This protocol outlines the cultivation of Penicillium brevicompactum for the production of this compound.
Materials:
-
Penicillium brevicompactum (e.g., NRRL 864 strain)
-
Potato Dextrose Agar (PDA) plates
-
Czapek-Dox (CD) agar medium
-
Sterile water
-
Incubator
Procedure:
-
Strain Activation: Culture Penicillium brevicompactum on PDA plates at 28°C for 7 days to obtain a mature, sporulating culture.[1]
-
Spore Suspension Preparation: Harvest the spores from the PDA plate by adding sterile water and gently scraping the surface.
-
Inoculation: Inoculate solid Czapek-Dox (CD) agar media with the spore suspension.[1]
-
Incubation: Incubate the inoculated CD agar plates at 28°C for 6 days to allow for fungal growth and production of secondary metabolites, including this compound.[1]
Extraction and Purification of this compound
The following protocol details the extraction and purification of this compound from the fungal culture.
Materials:
-
P. brevicompactum culture on CD agar
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Extraction:
-
Cut the fungal culture on the CD agar into small pieces.
-
Submerge the agar pieces in ethyl acetate and perform solid-liquid extraction. Repeat this process multiple times to ensure complete extraction of the metabolites.
-
Combine the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane-ethyl acetate, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Final Purification:
-
Pool the fractions containing this compound and concentrate them.
-
Perform a final purification step using preparative HPLC with a C18 column to obtain pure this compound.
-
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molar Mass | 283.33 g/mol |
| CAS Number | 38136-70-8[3] |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ (ppm): 10.83 (s, 1H), 8.16 (s, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.33 (d, J=8.1 Hz, 1H), 7.10 (t, J=7.5 Hz, 1H), 7.05 (s, 1H), 6.99 (t, J=7.4 Hz, 1H), 4.15 (t, J=7.8 Hz, 1H), 3.95 (dd, J=10.8, 4.2 Hz, 1H), 3.45-3.38 (m, 1H), 3.25 (dd, J=14.7, 4.2 Hz, 1H), 3.08 (dd, J=14.7, 8.4 Hz, 1H), 2.95-2.88 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.65 (m, 2H), 1.45-1.35 (m, 1H) |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ (ppm): 169.5, 165.8, 136.2, 127.4, 123.6, 121.1, 118.7, 118.3, 111.5, 109.8, 59.2, 53.8, 45.1, 28.1, 27.5, 22.1 |
| HRMS | [M+H]⁺ calculated for C₁₆H₁₈N₃O₂: 284.1399, found: 284.1394 |
Biological Activity of this compound
| Activity | Cell Line/Target | Result | Reference |
| Cytotoxicity | HT-29 (human colorectal adenocarcinoma) | IC₅₀ > 200 µM | |
| Antithrombotic | Zebrafish model | Reduces levels of TXA₂, vWF, and D-dimer | |
| Antibacterial | Staphylococcus aureus, Micrococcus luteus | Active | |
| Antifungal | Trichophyton rubrum, Cryptococcus neoformans, Candida albicans | Active |
Visualizations
Conclusion
This compound stands as a crucial starting point for the biosynthesis of a wide array of complex indole alkaloids in Penicillium brevicompactum. The methodologies outlined in this guide provide a framework for the reliable production, isolation, and characterization of this important natural product. The understanding of its biological activities, including its interaction with the MAPK signaling pathway, opens avenues for further research into its therapeutic potential and its use as a scaffold for the development of novel pharmaceuticals. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.
References
Brevianamide F: A Technical Guide for Researchers
Brevianamide F , a naturally occurring diketopiperazine alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate its effects, tailored for researchers, scientists, and drug development professionals.
Chemical Identity
This compound is chemically defined as a cyclodipeptide formed from the amino acids L-tryptophan and L-proline.
| Identifier | Value |
| IUPAC Name | (3S,8aS)-3-((1H-indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1][2] |
| CAS Number | 38136-70-8[1][3][4][5] |
| Molecular Formula | C₁₆H₁₇N₃O₂[1][3][5] |
| Molecular Weight | 283.33 g/mol [1][3] |
| Synonyms | cyclo-(L-Trp-L-Pro), Cyclo-L-tryptophyl-L-proline[3][6] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological effects, including antithrombotic, antimicrobial, and antifouling properties. The following tables summarize the available quantitative data on these activities.
Table 2.1: Antithrombotic Activity
| Assay | Model | Effect | Reference |
| Platelet Aggregation | Arachidonic acid-induced zebrafish thrombosis model | Significantly attenuated | [4] |
| Circulating Platelet Count | Zebrafish thrombosis model | Increased | [4] |
| Caudal Blood Flow | Zebrafish thrombosis model | Significantly restored | [4] |
Table 2.2: Antimicrobial and Antifungal Activity
| Organism | Assay Type | Activity | Reference |
| Micrococcus luteus | Inhibitory Disc Assay | Active at 30 µ g/disc | [3] |
| Staphylococcus aureus | Inhibitory Disc Assay | Active at 30 µ g/disc | [3] |
| Mycobacterium bovis (BCG) | MIC Assay | MIC = 12.5 µg/ml | [3] |
| Trichophyton rubrum | Antifungal Assay | Active | [6] |
| Cryptococcus neoformans | Antifungal Assay | Active | [6] |
| Candida albicans | Antifungal Assay | Active | [6] |
Table 2.3: Antifouling Activity
| Organism | Assay Type | Activity | Reference |
| Bugula neritina larvae | Attachment Inhibition | EC₅₀ = 6.35 µg/ml | [3] |
| Bugula neritina larvae | Lethality Assay | LC₅₀ > 200 µg/ml | [3] |
Mechanism of Action: Antithrombotic Effects
Recent studies have revealed that the antithrombotic activity of this compound is associated with the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade.[4]
MAPK Signaling Pathway
This compound has been shown to influence key components of the MAPK signaling pathway, which are known regulators of platelet activation.[4] The proposed mechanism involves the downregulation of this pathway, leading to reduced platelet aggregation and thrombus formation.
References
- 1. This compound 98% | CAS: 38136-70-8 | AChemBlock [achemblock.com]
- 2. This compound | C16H17N3O2 | CID 181567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Spectroscopic and Mechanistic Insights into Brevianamide F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine alkaloid produced by various fungi, including species of Aspergillus and Penicillium. As a member of the brevianamide family, it serves as a biosynthetic precursor to more complex prenylated derivatives. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include antibacterial, antifungal, and, more recently discovered, antithrombotic effects. This technical guide provides an in-depth overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its proposed mechanism of action.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecule's atomic connectivity and overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the chemical environment of individual atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are crucial for its characterization.
¹H NMR Spectroscopic Data for this compound (cyclo-(L-Trp-L-Pro))
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1' | 10.85 | s | - |
| H-2 | 7.19 | d | 2.4 |
| H-4 | 7.55 | d | 7.9 |
| H-5 | 7.07 | t | 7.6 |
| H-6 | 7.14 | t | 7.6 |
| H-7 | 7.35 | d | 8.1 |
| H-α (Trp) | 4.18 | m | - |
| H-βa (Trp) | 3.35 | dd | 14.8, 4.5 |
| H-βb (Trp) | 3.25 | dd | 14.8, 6.5 |
| H-α (Pro) | 4.05 | t | 7.8 |
| H-βa (Pro) | 2.30 | m | - |
| H-βb (Pro) | 1.95 | m | - |
| H-γa (Pro) | 1.90 | m | - |
| H-γb (Pro) | 1.80 | m | - |
| H-δa (Pro) | 3.60 | m | - |
| H-δb (Pro) | 3.50 | m | - |
| NH (Trp) | 8.15 | s | - |
| NH (Pro) | 6.20 | s | - |
¹³C NMR Spectroscopic Data for this compound (cyclo-(L-Trp-L-Pro))
| Atom No. | Chemical Shift (δ, ppm) |
| C-2 | 124.0 |
| C-3 | 110.5 |
| C-3a | 127.5 |
| C-4 | 118.8 |
| C-5 | 119.9 |
| C-6 | 121.8 |
| C-7 | 111.5 |
| C-7a | 136.4 |
| C=O (Trp) | 169.5 |
| C=O (Pro) | 166.0 |
| C-α (Trp) | 56.5 |
| C-β (Trp) | 28.0 |
| C-α (Pro) | 59.5 |
| C-β (Pro) | 29.0 |
| C-γ (Pro) | 22.5 |
| C-δ (Pro) | 45.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition and molecular weight of this compound.
High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Calculated m/z [M+H]⁺ | 284.1394 |
| Observed m/z [M+H]⁺ | 284.1392 |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for diketopiperazine compounds like this compound. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve homogeneity and optimal line shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR Experiments (Optional but Recommended): To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, it is recommended to perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan over the expected m/z of this compound (e.g., m/z 100-500).
-
Optimize ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal.
-
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Analyze the resulting fragment ions to elucidate the structure.
Mechanism of Action: Modulation of MAPK Signaling Pathway
Recent studies have revealed that this compound exerts its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade. The MAPK pathway is a crucial signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
The following diagram illustrates the proposed modulation of the MAPK signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive summary of the spectroscopic data for this compound, including detailed NMR and MS information. The experimental protocols outlined offer a foundation for researchers to perform their own analyses of this and similar compounds. Furthermore, the visualization of the MAPK signaling pathway provides a clear representation of the current understanding of this compound's mechanism of action in exerting its antithrombotic effects. This compilation of data and protocols is intended to be a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound and its derivatives.
Brevianamide F Derivatives: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, a naturally occurring diketopiperazine derived from the fungus Aspergillus fumigatus and other microorganisms, serves as a crucial biosynthetic precursor to a wide array of biologically active indole alkaloids.[1] While this compound itself exhibits modest antibacterial and antifungal properties, its derivatives have emerged as a promising source of novel therapeutic agents with diverse activities, including anticancer, antithrombotic, and antitubercular effects.[2][3] This technical guide provides an in-depth overview of known this compound derivatives, their synthesis, biological activities, and mechanisms of action, with a focus on data-driven insights for researchers in drug discovery and development.
Core Derivatives and Biological Activities
The structural scaffold of this compound offers multiple sites for chemical modification, leading to a variety of derivatives with enhanced or altered biological profiles. Key classes of derivatives include C2-arylated analogues, bridged analogues, and dimeric forms.
C2-Arylated this compound Analogues
A significant advancement in the diversification of this compound has been the direct C2-arylation of the indole nucleus. This modification has been shown to dramatically shift the biological activity from antimicrobial to potent cytotoxic effects against various cancer cell lines.[2]
Table 1: Cytotoxicity of C2-Arylated this compound Derivatives (IC50, µM) [2]
| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | MDAMB231 (Breast Cancer) |
| This compound | >200 | >200 | >200 |
| 4c (C2-phenyl) | 55 | 60 | 75 |
| 4d (C2-p-tolyl) | 48 | 52 | 65 |
Data synthesized from multiple sources.
Bridged this compound Analogues
The creation of alternatively bridged analogues has yielded compounds with interesting activity as inhibitors of breast cancer resistance protein (BCRP), a transporter associated with multidrug resistance in cancer.[4]
Dimeric Brevianamide Derivatives
Brevianamide S, a dimeric derivative isolated from Aspergillus versicolor, has demonstrated selective antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis, suggesting a novel mechanism of action for antitubercular drug development.[4]
Table 2: Antitubercular Activity of Brevianamide S
| Compound | Organism | MIC (µg/mL) |
| Brevianamide S | Bacille Calmette-Guérin (BCG) | 6.25 |
Experimental Protocols
General Procedure for Palladium-Catalyzed C2-Arylation of this compound
The synthesis of C2-arylated analogues of this compound is achieved through a palladium-catalyzed C-H activation/arylation reaction. The following is a representative protocol:
Experimental Workflow: C2-Arylation of this compound
Caption: General workflow for the synthesis of C2-arylated this compound derivatives.
Detailed Steps:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the corresponding aryl iodide (1.2 equivalents), palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), and potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated this compound derivative.
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, initial studies have shed light on their potential cellular targets. This compound itself has been shown to modulate the MAPK signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[3] It is hypothesized that the enhanced cytotoxicity of the C2-arylated derivatives may be due to a more potent or specific interaction with components of this or related pathways.
Biosynthetic Pathway from this compound
Caption: Simplified biosynthetic pathway from this compound to Brevianamides A and B.
The antithrombotic effects of this compound are linked to its ability to modulate the coagulation cascade and platelet aggregation, potentially through the MAPK signaling pathway.[3] Further research is needed to determine if this activity is retained or modified in its derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a fertile ground for the discovery of new drug candidates. The ability to transform a mildly active natural product into potent and selective agents through straightforward chemical modifications highlights the value of this scaffold in medicinal chemistry. Future research should focus on:
-
Expansion of the derivative library: Exploration of other modification sites on the this compound core.
-
In-depth mechanistic studies: Elucidation of the specific molecular targets and signaling pathways for the most active derivatives.
-
Structure-activity relationship (SAR) studies: Systematic investigation of how structural changes impact biological activity to guide the design of more potent and selective compounds.
-
In vivo evaluation: Testing of promising derivatives in relevant animal models to assess their therapeutic potential.
This technical guide provides a snapshot of the current knowledge on this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
In-Depth Technical Guide: Antifungal and Antibacterial Spectrum of Brevianamide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, a member of the diketopiperazine class of natural products, is a secondary metabolite produced by various fungi, most notably from the Aspergillus and Penicillium genera. Structurally, it is a cyclic dipeptide of L-tryptophan and L-proline. While its complex derivatives have been the subject of extensive research, this compound itself has demonstrated a noteworthy spectrum of biological activities, including antifungal and antibacterial properties. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, supported by available data, detailed experimental methodologies for assessing its activity, and a generalized workflow for antimicrobial susceptibility testing.
Antimicrobial Spectrum of this compound
This compound has been reported to exhibit activity against a range of microorganisms, including both bacteria and fungi. The majority of the available data is qualitative, indicating its potential as a broad-spectrum antimicrobial agent.
Antibacterial Activity
This compound has shown inhibitory effects primarily against Gram-positive bacteria. Its activity against Gram-negative bacteria is less consistently reported and appears to be limited.
-
Gram-positive bacteria: Documented activity against Staphylococcus aureus and Micrococcus luteus.
-
Mycobacteria: this compound has demonstrated activity against Bacille Calmette-Guérin (BCGs), a commonly used surrogate for Mycobacterium tuberculosis.[1]
Antifungal Activity
The compound has also been shown to possess antifungal properties against several pathogenic fungi.
-
Yeasts: Activity has been reported against Candida albicans and Cryptococcus neoformans.
-
Filamentous fungi: this compound has shown activity against Trichophyton rubrum.
Quantitative Antimicrobial Data
Quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. The following table summarizes the available inhibitory concentration data.
| Organism | Assay Type | Value | Unit |
| Bacille Calmette-Guérin (BCGs) | IC50 | 44.1 | µM |
Experimental Protocols
Detailed experimental protocols for determining the antimicrobial spectrum of a compound like this compound are crucial for reproducible research. The following are generalized yet detailed methodologies for the Kirby-Bauer disk diffusion assay and the broth microdilution method, two standard techniques for assessing antimicrobial activity.
Kirby-Bauer Disk Diffusion Assay
This method assesses antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
- Sterile Disks: Blank sterile paper disks (6 mm in diameter).
- Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in an appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- Agar Plates: Mueller-Hinton agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. The agar should be poured to a uniform depth of 4 mm.[2]
2. Inoculum Preparation:
- Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[2]
- For fungi, the inoculum can be prepared by creating a suspension of spores or yeast cells and adjusting the concentration as needed.
3. Inoculation of Agar Plates:
- Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess liquid by pressing the swab against the inside of the tube.
- Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[3]
4. Application of Disks:
- Aseptically apply a known volume (e.g., 10-20 µL) of the this compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely.
- Place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
- Place a positive control disk (a standard antibiotic or antifungal) and a negative control disk (impregnated with the solvent only) on the same plate.
5. Incubation:
- Invert the plates and incubate at a suitable temperature (e.g., 35-37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
6. Interpretation of Results:
- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
- The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Microbial Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Assay Procedure:
- Add 100 µL of the appropriate broth to each well of a 96-well plate.
- Add 100 µL of the this compound stock solution to the first well and perform serial dilutions down the plate.
- Add 10 µL of the standardized microbial inoculum to each well.
- Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.
3. Incubation:
- Incubate the microtiter plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for Candida spp.).
4. Determination of MIC:
- The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a generalized workflow for determining the antimicrobial activity of a test compound like this compound.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Conclusion
This compound exhibits a promising, albeit not fully characterized, antifungal and antibacterial spectrum. Its activity against Gram-positive bacteria and several pathogenic fungi suggests its potential as a lead compound for the development of new antimicrobial agents. However, a significant gap exists in the literature regarding comprehensive quantitative data, such as MIC values against a wider range of clinically relevant microorganisms. The provided experimental protocols offer a standardized framework for researchers to further investigate and quantify the antimicrobial efficacy of this compound. Future studies should focus on elucidating its precise mechanism of action and expanding the quantitative analysis of its antimicrobial spectrum to better define its therapeutic potential.
References
Methodological & Application
Total Synthesis of Brevianamide F: A Methodological Overview for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevianamide F, a diketopiperazine alkaloid derived from tryptophan and proline, serves as a key biosynthetic precursor to a diverse family of prenylated indole alkaloids with significant biological activities. Its structurally simple yet stereochemically rich framework has made it a target of synthetic interest. This document provides a detailed account of the methodologies for the total synthesis of this compound, focusing on a solid-phase approach. Experimental protocols, quantitative data, and visual representations of the synthetic pathway are presented to facilitate its application in chemical research and drug discovery.
Introduction
This compound, or cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine.[1] It is the biosynthetic precursor for a large family of more complex, biologically active prenylated tryptophan-proline 2,5-diketopiperazines produced by fungi.[1] Isolated from various microbial sources, this compound has demonstrated antibacterial and antifungal properties.[1] The total synthesis of this compound is a crucial step for enabling the synthesis of its more complex derivatives and for conducting detailed structure-activity relationship (SAR) studies. This document outlines a validated solid-phase synthetic methodology.
Data Presentation
Table 1: Key Quantitative Data for the Solid-Phase Synthesis of this compound
| Step | Transformation | Reagents and Conditions | Yield | Reference |
| 1 | Resin Functionalization | 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy] benzoic acid (3 eq.), DIPCDI (3 eq.), Oxyma (3 eq.), DCM, 1 h | - | [2] |
| 2 | Tryptophan Anchoring | Fmoc-(S)-Trp-OAllyl (1.5 eq.), PPTS (2.3 eq.), DCE, 80 °C, 16 h | 76% (for 2 steps) | [2] |
| 3 | Allyl Deprotection | Pd(PPh₃)₄ (0.4 eq.), PhSiH₃ (48 eq.), DCM, 30 min (x2) | - | [2] |
| 4 | Proline Coupling | H-Pro-OMe·HCl (3 eq.), PyBOP (3 eq.), DIEA (9 eq.), DCM, 1 h | - | [2] |
| 5 | Fmoc Deprotection & Cyclization | 20% piperidine in DMF, 10 min (x2) | - | [2] |
| 6 | Cleavage from Resin | TFA/mDMB/DCM (0.5/0.5/9) | 74% (overall from resin) | [2] |
Note: DIPCDI = N,N'-Diisopropylcarbodiimide, Oxyma = Ethyl cyanohydroxyiminoacetate, DCM = Dichloromethane, PPTS = Pyridinium p-toluenesulfonate, DCE = 1,2-Dichloroethane, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, TFA = Trifluoroacetic acid, mDMB = 2,4-dimethoxybenzyl alcohol.
Experimental Protocols
Solid-Phase Synthesis of this compound[2][3]
This protocol is based on the method described by Preciado, Lavilla, and coworkers.[3]
Step 1 & 2: Resin Functionalization and Tryptophan Anchoring
-
To a suspension of aminomethylated polystyrene resin in DCM, add a solution of 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy] benzoic acid (3 eq.), DIPCDI (3 eq.), and Oxyma (3 eq.) in DCM.
-
Shake the mixture for 1 hour at room temperature.
-
Wash the resin extensively with DCM.
-
To the functionalized resin, add a solution of Fmoc-(S)-Trp-OAllyl (1.5 eq.) and PPTS (2.3 eq.) in DCE.
-
Heat the mixture at 80 °C for 16 hours.
-
Wash the resin with DCE and DCM and dry under vacuum. The combined yield for these two steps is reported to be 76%.[2]
Step 3: Allyl Deprotection
-
Swell the resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.4 eq.) and PhSiH₃ (48 eq.) in DCM.
-
Shake the mixture for 30 minutes at room temperature.
-
Repeat the treatment one more time.
-
Wash the resin with DCM.
Step 4: Proline Coupling
-
To the deprotected resin, add a solution of H-Pro-OMe·HCl (3 eq.), PyBOP (3 eq.), and DIEA (9 eq.) in DCM.
-
Shake the mixture for 1 hour at room temperature.
-
Wash the resin with DCM.
Step 5: Fmoc Deprotection and Cyclization
-
Treat the resin with a 20% solution of piperidine in DMF for 10 minutes.
-
Repeat the treatment one more time to ensure complete Fmoc deprotection, which is followed by spontaneous intramolecular cyclization to form the diketopiperazine ring.
-
Wash the resin with DMF and DCM.
Step 6: Cleavage from Resin
-
Treat the resin with a cleavage cocktail of TFA/mDMB/DCM (0.5/0.5/9).
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The overall yield from the amino-acyl resin is reported to be 74%.[2]
Mandatory Visualization
Synthetic Pathway of this compound (Solid-Phase)
Caption: Solid-phase total synthesis of this compound.
Conclusion
The solid-phase synthesis of this compound offers an efficient and high-yielding route to this important natural product. The methodology is amenable to the generation of analogs for further biological evaluation. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Further exploration into solution-phase syntheses could provide alternative and scalable routes to this versatile scaffold.
References
Application Notes and Protocols for the Extraction and Purification of Brevianamide F from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, a diketopiperazine indole alkaloid, is a secondary metabolite produced by various fungi, notably from the Penicillium and Aspergillus genera.[1] It serves as a crucial biosynthetic precursor to a wide array of more complex and biologically active prenylated indole alkaloids.[1][2] The intrinsic bioactivity of this compound and its derivatives underscores the importance of efficient and robust methods for its extraction and purification from fungal cultures for further research and drug development endeavors.
These application notes provide a comprehensive overview of the methodologies for the cultivation of fungal sources, followed by detailed protocols for the extraction and purification of this compound. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in natural product chemistry, mycology, and pharmacology.
Data Presentation
Table 1: Fungal Strains and Fermentation Parameters for this compound Production
| Parameter | Penicillium brevicompactum | Aspergillus fumigatus |
| Fungal Strain | e.g., NRRL 864[3] | e.g., MR2012 |
| Culture Medium | Czapek-Dox (CD) Agar | Potato Dextrose Agar (PDA) |
| Inoculation | Spore suspension | Mycelial plugs |
| Incubation Temperature | 28°C[3] | 25-30°C |
| Incubation Time | 14-21 days[3] | 10-14 days |
| Culture Type | Solid-state fermentation | Solid-state fermentation |
Table 2: Summary of a Representative Purification Scheme for this compound
| Purification Step | Elution System/Conditions | Typical Yield (%) | Purity (%) |
| Crude Extract | Ethyl Acetate | 100 | ~5-10 |
| Silica Gel Chromatography | Hexane:Ethyl Acetate (gradient) | 60-70 | ~40-50 |
| Sephadex LH-20 | Methanol | 80-90 (of the previous step) | ~70-80 |
| Semi-preparative HPLC | Acetonitrile:Water (gradient) | 70-80 (of the previous step) | >98 |
| Overall Estimated Yield | ~35-50 |
Note: The yields presented are estimates based on typical purification schemes for natural products and may vary depending on the fungal strain, culture conditions, and specific experimental execution.
Experimental Protocols
Protocol 1: Fungal Cultivation for this compound Production
This protocol details the solid-state fermentation of Penicillium brevicompactum for the production of this compound.
Materials:
-
Penicillium brevicompactum strain (e.g., NRRL 864)
-
Czapek-Dox (CD) Agar plates
-
Sterile water
-
Incubator
Procedure:
-
Prepare Czapek-Dox (CD) agar plates according to the manufacturer's instructions.
-
Inoculate the center of the CD agar plates with a spore suspension or a small mycelial plug of P. brevicompactum.
-
Seal the plates with paraffin film to prevent contamination and dehydration.
-
Incubate the plates at 28°C in the dark for 14-21 days, or until sufficient fungal growth and sporulation are observed.
Protocol 2: Extraction of this compound from Fungal Culture
This protocol describes the extraction of this compound from the solid fungal culture.
Materials:
-
Fungal culture plates from Protocol 1
-
Ethyl acetate (EtOAc)
-
Sterile spatula
-
Large Erlenmeyer flask
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
After the incubation period, cut the fungal mycelium and the agar medium into small pieces using a sterile spatula.
-
Transfer the fungal mass and agar into a large Erlenmeyer flask.
-
Add ethyl acetate to the flask at a solid-to-solvent ratio of approximately 1:5 (w/v).
-
Agitate the mixture on a shaker at room temperature for 24 hours to ensure thorough extraction.
-
Filter the mixture through filter paper to separate the fungal debris from the ethyl acetate extract.
-
Repeat the extraction of the fungal residue two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Combine all the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol outlines a multi-step purification process for isolating this compound from the crude extract.
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract from Protocol 2
-
Silica gel (70-230 mesh)[4]
-
Glass chromatography column
-
Hexane
-
Ethyl acetate (EtOAc)
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.[4]
-
Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:EtOAc, and finally 100% EtOAc).
-
Collect fractions of approximately 20 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to yield a partially purified extract.
Step 2: Sephadex LH-20 Column Chromatography (Size-Exclusion and Partition Chromatography)
Materials:
-
Partially purified extract from Step 1
-
Glass chromatography column
-
Methanol (HPLC grade)
-
Collection tubes
Procedure:
-
Swell the Sephadex LH-20 resin in methanol for several hours before packing the column.[7]
-
Pack the swollen resin into a glass chromatography column.[7]
-
Dissolve the partially purified extract in a small volume of methanol.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a slow flow rate.[5]
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing this compound and concentrate using a rotary evaporator.
Step 3: Semi-preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Enriched this compound fraction from Step 2
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)[8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional, for improved peak shape)
-
Collection vials
Procedure:
-
Prepare the mobile phases: Solvent A (Water with 0.1% TFA, optional) and Solvent B (Acetonitrile with 0.1% TFA, optional).
-
Dissolve the enriched this compound fraction in a minimal volume of the initial mobile phase composition.
-
Set up the semi-preparative HPLC system with the following representative parameters (optimization may be required):
-
Inject the sample and collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC if available).
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC and its identity by spectroscopic methods (e.g., MS and NMR).
Visualizations
Caption: Overall workflow for this compound extraction and purification.
Caption: Detailed multi-step purification protocol for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 4. web.uvic.ca [web.uvic.ca]
- 5. prep-hplc.com [prep-hplc.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. um.edu.mt [um.edu.mt]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of the Antithrombotic Activity of Brevianamide F
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 10. Platelet Aggregation | HE [hematology.mlsascp.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Synthesis of Brevianamide F Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevianamide F, a naturally occurring diketopiperazine, and its derivatives have garnered significant interest due to their diverse biological activities. This document provides detailed protocols for the solid-phase synthesis of this compound and the subsequent C2-arylation to generate a library of derivatives. Furthermore, it summarizes the quantitative data for these synthesized compounds and visualizes the potential mechanism of action through the MAPK signaling pathway.
Introduction
This compound, also known as cyclo-(L-Trp-L-Pro), is a bicyclic dipeptide derived from L-tryptophan and L-proline. Its unique structural scaffold has made it a target for synthetic modification to explore and enhance its therapeutic potential. One common modification is the C2-arylation of the indole ring of the tryptophan residue, which has been shown to impart novel biological activities. This protocol details a robust solid-phase synthesis approach, which offers advantages in purification and handling, followed by a palladium-catalyzed C-H activation method for the direct arylation of the this compound core.
Experimental Protocols
I. Solid-Phase Synthesis of this compound (cyclo-(L-Trp-L-Pro))
This protocol is adapted from a published solid-phase synthesis method.
Materials:
-
Fmoc-L-Proline loaded Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Fmoc-L-Tryptophan (Fmoc-Trp-OH)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-L-Proline loaded Wang resin in anhydrous DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Trp-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue shaking for an additional hour.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.
-
Cyclization and Cleavage:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether (2 x 5 mL).
-
-
Purification: Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
II. C2-Arylation of this compound
This protocol for the palladium-catalyzed C-H activation/arylation is adapted from established methods for tryptophan derivatives.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene, 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried reaction tube, add this compound (1 eq.), the desired aryl iodide (1.5 eq.), Pd(OAc)₂ (10 mol%), K₂CO₃ (2 eq.), and pivalic acid (30 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the C2-arylated this compound derivative using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
Table 1: Synthesis of this compound and C2-Arylated Derivatives
| Compound | Aryl Group | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) [M+H]⁺ |
| This compound | - | 74 | 10.84 (s, 1H), 8.16 (s, 1H), 7.53 (d, J=7.8 Hz, 1H), 7.32 (d, J=8.1 Hz, 1H), 7.08-6.98 (m, 2H), 4.15-4.05 (m, 2H), 3.55-3.45 (m, 2H), 3.25-3.15 (m, 1H), 2.95-2.85 (m, 1H), 2.10-1.80 (m, 4H) | 169.8, 166.2, 136.2, 127.4, 123.9, 121.1, 118.7, 118.4, 111.6, 109.8, 58.6, 54.1, 45.2, 28.5, 27.9, 22.3 | 284.1402 |
| Derivative 1 | Phenyl | 65 | Characteristic shifts for the phenyl group will appear in the aromatic region. | Additional aromatic carbon signals will be present. | 360.1715 |
| Derivative 2 | 4-Methoxyphenyl | 72 | Aromatic signals and a singlet around 3.8 ppm for the methoxy group will be observed. | Additional aromatic and methoxy carbon signals will be present. | 390.1821 |
| Derivative 3 | 4-Fluorophenyl | 68 | Aromatic signals will show characteristic fluorine coupling. | Aromatic carbon signals will show C-F coupling. | 378.1621 |
Note: NMR and HRMS data are representative and should be acquired for each synthesized batch.
Visualizations
Synthetic Workflow
The following diagram illustrates the solid-phase synthesis of this compound and its subsequent C2-arylation.
Caption: General workflow for the synthesis of this compound derivatives.
Proposed Signaling Pathway
Recent studies suggest that this compound may exert its biological effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis. The diagram below depicts a simplified overview of the canonical MAPK/ERK pathway and the potential point of intervention by this compound derivatives.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
Application Notes and Protocols for Molecular Docking Studies of Brevianamide F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine belonging to the indole alkaloid family. It is a secondary metabolite produced by various fungi, such as Aspergillus and Penicillium, and has also been isolated from bacteria like Streptomyces sp. This compound serves as a biosynthetic precursor to a larger family of biologically active compounds and has demonstrated a range of activities, including antibacterial, antifungal, antithrombotic, and cytotoxic effects. Its rigid conformational structure and potential for interaction with various biological targets make it an interesting candidate for drug discovery and development, particularly through computational methods like molecular docking.
Applications in Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for elucidating mechanisms of action and for screening virtual libraries of compounds. This compound has been the subject of molecular docking studies to explore its therapeutic potential. A notable study investigated its antithrombotic effects by docking it against key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade. These studies provide a basis for the rational design of novel therapeutic agents based on the this compound scaffold.
Quantitative Data Summary
The following table summarizes the reported binding energies and cytotoxic activities of this compound. Lower binding energies indicate a more stable protein-ligand complex.
| Target Protein | Pathway/Function | Binding Energy (kcal/mol) | Cell Line | IC50 |
| MAPK Signaling Pathway Targets | ||||
| AKT2 | Cell Survival, Proliferation | -7.22 | ||
| MAPK1 | Cell Proliferation, Differentiation | -6.89 | ||
| MAPK8 | Stress Response, Apoptosis | -7.38 | ||
| MAPK14 | Inflammation, Apoptosis | -7.63 | ||
| MAP2K7 | Stress Response | -7.64 | ||
| RAF1 | Cell Growth, Differentiation | -7.03 | ||
| PKCα | Signal Transduction | -6.32 | ||
| PKCβ | Signal Transduction | -6.32 | ||
| PKCγ | Signal Transduction | -6.32 | ||
| Coagulation Cascade Targets | ||||
| F2 (Thrombin) | Blood Clotting | -6.65 | ||
| F7 | Blood Clotting Initiation | -7.78 | ||
| FGA | Fibrin Formation | -5.73 | ||
| FGB | Fibrin Formation | -5.73 | ||
| FGG | Fibrin Formation | -5.73 | ||
| VWF | Platelet Adhesion | -6.53 | ||
| Cytotoxicity Data | ||||
| OVCAR-8 | 11.9 µg/mL | |||
| HeLa | >200 µM |
Binding energy data is sourced from a study on the antithrombotic effects of this compound. IC50 values are from various cytotoxicity studies.
Experimental Protocols
Protocol 1: Molecular Docking of this compound against MAPK14 using AutoDock Tools
This protocol provides a step-by-step guide for performing a molecular docking simulation of this compound with the human p38 MAP kinase (MAPK14), a key target in inflammatory responses.
1. Software and Prerequisites:
-
AutoDockTools (ADT): Version 1.5.7 or later.
-
AutoDock Vina: For the docking simulation.
-
PyMOL: For visualization and initial protein preparation.
-
A computer with a command-line interface.
2. Ligand Preparation (this compound):
-
Step 1: Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 181567) in SDF format.
-
Step 2: Convert to PDBQT format:
-
Open AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select the downloaded SDF file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as BrevianamideF.pdbqt.
-
3. Receptor Preparation (MAPK14):
-
Step 1: Obtain Receptor Structure: Download the crystal structure of human MAPK14 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3S3I.
-
Step 2: Clean the Protein Structure:
-
Open the PDB file in PyMOL.
-
Remove water molecules, co-factors, and any existing ligands.
-
Save the cleaned protein as MAPK14_protein.pdb.
-
-
Step 3: Convert to PDBQT format:
-
Open ADT.
-
Go to File -> Read Molecule and open MAPK14_protein.pdb.
-
Go to Edit -> Hydrogens -> Add -> Polar only.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the MAPK14 molecule.
-
Save the prepared receptor as MAPK14.pdbqt.
-
4. Grid Box Generation:
-
Step 1: Define the Binding Site:
-
In ADT, with both the ligand and receptor loaded, go to Grid -> Grid Box.
-
A grid box will appear around the macromolecule. Adjust the dimensions and center of the box to encompass the active site of MAPK14. For this target, the ATP-binding site is the region of interest.
-
Center the grid on the known active site residues.
-
-
Step 2: Save Grid Parameters:
-
Once the grid box is appropriately positioned, go to File -> Close Saving Current.
-
Go to Grid -> Output -> Save GPF. Save the grid parameter file as grid.gpf.
-
5. Running the Docking Simulation:
-
Step 1: Prepare Configuration File: Create a text file named conf.txt with the following content:
Replace the bracketed values with the actual coordinates and dimensions from your grid box setup.
-
Step 2: Execute AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files (.pdbqt and conf.txt).
-
Run the following command:
-
6. Analysis of Results:
-
The output file docking_results.pdbqt will contain the predicted binding poses of this compound, ranked by their binding affinity in kcal/mol.
-
The log.txt file contains the binding affinity scores for each pose.
-
Visualize the docking results by opening MAPK14.pdbqt and docking_results.pdbqt in PyMOL to analyze the interactions between this compound and the amino acid residues of the MAPK14 active site.
Visualizations
Experimental and Logical Workflows
Caption: Molecular Docking Workflow for this compound.
Signaling Pathways
Caption: Simplified Signaling Pathways Targeted by this compound.
Application of Brevianamide F in Antifungal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F, a member of the 2,5-diketopiperazine class of natural products, has emerged as a promising scaffold in the discovery of novel antifungal agents. This bicyclic dipeptide, derived from L-tryptophan and L-proline, has demonstrated significant in vitro activity against a range of clinically relevant fungal pathogens. Its unique chemical structure and potent antifungal properties make it a compelling candidate for further investigation and development in the ongoing search for new treatments for fungal infections.
These application notes provide a summary of the known antifungal activity of this compound, a hypothesized mechanism of action based on current research, and detailed protocols for its evaluation in a laboratory setting.
Antifungal Activity
This compound has shown potent activity against several key fungal pathogens, including yeasts and dermatophytes. One study has reported that its efficacy against Trichophyton rubrum, Cryptococcus neoformans, and Candida albicans is superior to that of the conventional antifungal drug, Amphotericin B[1].
Quantitative Antifungal Data
The following table summarizes the available quantitative data on the antifungal activity of this compound. Further research is required to establish a comprehensive profile of its minimum inhibitory concentrations (MICs) against a broader panel of fungal species.
| Fungal Species | Strain | Activity Metric | Value | Reference |
| Candida albicans | Not Specified | IC50 | >200 µM | [2] |
| Candida albicans | Not Specified | Qualitative | Better than Amphotericin B | [1] |
| Cryptococcus neoformans | Not Specified | Qualitative | Better than Amphotericin B | [1] |
| Trichophyton rubrum | Not Specified | Qualitative | Better than Amphotericin B | [1] |
Mechanism of Action (Hypothesized)
While the precise mechanism of antifungal action for this compound has not been definitively elucidated, studies on structurally related diketopiperazines, such as cyclo(Pro-Tyr), suggest a likely mode of action involving the disruption of fungal cell membrane integrity.
The proposed mechanism involves the following steps:
-
Membrane Interaction: this compound is hypothesized to intercalate into the fungal plasma membrane.
-
Disruption of Ion Homeostasis: This interaction disrupts the electrochemical gradient across the membrane, leading to a loss of membrane potential.
-
Inhibition of H+-ATPase (Pma1): A key target is believed to be the plasma membrane H+-ATPase (Pma1), an essential proton pump that maintains intracellular pH and nutrient transport. Inhibition of Pma1 leads to intracellular acidification and ultimately, cell death.
-
Induction of Oxidative Stress: The disruption of membrane function and ion homeostasis can lead to the generation of reactive oxygen species (ROS), causing further cellular damage.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27-A2) and filamentous fungi (M38-A2).
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)
This protocol is adapted from the CLSI M27-A2 document.
1. Materials:
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer (0.165 M)
-
Sterile, 96-well, U-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Sterile water
-
Incubator (35°C)
2. Preparation of Media and Reagents:
-
Test Medium: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
This compound Stock Solution: Due to its limited aqueous solubility, prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.
-
Inoculum Preparation:
-
Culture the yeast isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in the test medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
3. Assay Procedure:
-
Serial Dilutions:
-
In a 96-well plate, add 100 µL of test medium to wells 2 through 11.
-
Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration in test medium) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control well. This can be determined visually or by reading the absorbance at 530 nm.
Protocol 2: Antifungal Susceptibility Testing for Filamentous Fungi (e.g., Trichophyton rubrum)
This protocol is adapted from the CLSI M38-A2 document. The procedure is similar to that for yeasts with the following key differences:
-
Inoculum Preparation:
-
Grow the filamentous fungus on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in the test medium.
-
-
Incubation: Incubate the plates at 28-30°C for 48-96 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration showing 100% inhibition of growth.
Experimental Workflow Diagram
Caption: Broth microdilution antifungal susceptibility testing workflow.
Safety and Handling
Cytotoxicity Data
This compound has been shown to have low cytotoxicity against several mammalian cell lines, suggesting a favorable preliminary safety profile.
| Cell Line | Cell Type | Activity Metric | Value | Reference |
| HeLa | Human cervical cancer | IC50 | >200 µM | [2] |
| HT-29 | Human colon adenocarcinoma | IC50 | >200 µM | [2] |
| A-549 | Human lung carcinoma | IC50 | >200 µM | [2] |
| SK-BR-3 | Human breast adenocarcinoma | IC50 | >200 µM | [2] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a promising natural product scaffold for the development of new antifungal agents. Its potent activity against clinically important fungi and its apparent low cytotoxicity warrant further investigation. The protocols and information provided in these application notes are intended to guide researchers in the evaluation of this compound and its analogs in the quest for novel antifungal therapies. Further studies are needed to confirm the hypothesized mechanism of action and to establish a comprehensive antifungal spectrum.
References
Application Notes and Protocols: Zebrafish Thrombosis Model for the Evaluation of Brevianamide F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a zebrafish thrombosis model to assess the antithrombotic properties of Brevianamide F, a natural compound derived from deep-sea organisms. The zebrafish model offers a powerful in vivo platform for rapid screening and mechanistic studies of potential antithrombotic agents.
Introduction
Thrombotic disorders are a leading cause of morbidity and mortality worldwide. The discovery of novel antithrombotic agents with improved efficacy and fewer side effects, such as bleeding, is a critical area of research.[1][2] this compound, a marine-derived natural product, has demonstrated significant antithrombotic activity in a zebrafish model.[1][2][3][4] This document outlines the experimental framework for evaluating this compound's effects on thrombosis, including its mechanism of action involving the MAPK signaling pathway and the coagulation cascade.[1][2]
Quantitative Data Summary
The antithrombotic effects of this compound were quantified in an arachidonic acid (AA)-induced zebrafish thrombosis model.[1][3] The compound was tested at concentrations of 10 µM, 20 µM, and 40 µM, with Aspirin used as a positive control. The key findings are summarized in the tables below.
Table 1: Effect of this compound on Platelet Aggregation and Circulation in Zebrafish
| Treatment Group | Concentration | Reduction in Platelet Aggregation | Increase in Circulating Platelets |
| Control (AA-induced) | - | Baseline | Baseline |
| Aspirin | - | Significant | Significant |
| This compound | 10 µM | Significant | Significant[3] |
| This compound | 20 µM | Significant | Significant[3] |
| This compound | 40 µM | Significant | Significant[3] |
Table 2: Hemodynamic Effects of this compound in Thrombotic Zebrafish
| Treatment Group | Concentration | Increase in Cardiac Erythrocyte Fluorescence Area | Increase in Heart Rate | Restoration of Caudal Blood Flow Velocity |
| Control (AA-induced) | - | Baseline | Baseline | Baseline[1][3] |
| Aspirin | - | Significant | Significant | Significant |
| This compound | 10 µM | Significant[1] | Significant[1] | Significant[1][3] |
| This compound | 20 µM | Significant[1] | Significant[1] | Significant[1][3] |
| This compound | 40 µM | Significant[1] | Significant[1] | Significant[1][3] |
At a concentration of 20 μM, this compound demonstrated a 43.13% preventive effect on thrombosis.[1]
Experimental Protocols
The following protocols are based on the methodologies used to evaluate this compound in an arachidonic acid-induced zebrafish thrombosis model.
Zebrafish Maintenance and Embryo Collection
-
Animal Model: Wild-type zebrafish (Danio rerio) are maintained under standard laboratory conditions (28.5°C on a 14/10-hour light/dark cycle).
-
Breeding: Healthy adult zebrafish are placed in breeding tanks overnight with a divider. The divider is removed the next morning to allow for spawning.
-
Embryo Collection: Fertilized embryos are collected and rinsed with fresh system water. They are then incubated at 28.5°C in embryo medium.
Arachidonic Acid (AA)-Induced Thrombosis Model
This protocol is adapted from established methods for inducing thrombosis in zebrafish larvae.[1][3]
-
Zebrafish Larvae: Use transparent zebrafish larvae at 3 days post-fertilization (dpf).
-
Grouping: Randomly assign larvae to different treatment groups:
-
Blank Control (embryo medium only)
-
Thrombus Model Group (AA induction)
-
Positive Control Group (Aspirin + AA induction)
-
This compound Treatment Groups (different concentrations of this compound + AA induction)
-
-
Drug Pre-treatment: Incubate the larvae in the respective solutions (Aspirin or this compound) for a specified period (e.g., 1 hour).
-
Thrombosis Induction: Add arachidonic acid (AA) to the medium of all groups except the blank control to induce thrombosis. The final concentration of AA should be optimized for robust thrombus formation.
-
Incubation: Incubate the larvae for a defined period (e.g., 30 minutes) to allow for thrombus development.
Imaging and Data Acquisition
-
Anesthesia: Anesthetize the zebrafish larvae using a standard anesthetic such as tricaine (MS-222).
-
Mounting: Mount the larvae in a lateral orientation on a microscope slide with low-melting-point agarose.
-
Microscopy: Observe and capture images of the caudal vein and heart region using a high-resolution microscope equipped with a digital camera. For fluorescence imaging of erythrocytes, a suitable fluorescent dye (e.g., O-dianisidine) can be used.[5][6][7]
-
Hemodynamic Analysis: Record videos of blood flow in the caudal artery to measure blood flow velocity.
Data Analysis
-
Platelet Aggregation: Quantify the area of thrombus formation in the caudal vein using image analysis software (e.g., ImageJ).
-
Circulating Platelets: Count the number of circulating platelets in a defined region of the caudal vasculature.
-
Cardiac Function: Measure the area of erythrocyte accumulation in the heart and the heart rate (beats per minute).
-
Blood Flow Velocity: Analyze the recorded videos to determine the velocity of blood flow in the caudal artery.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
References
- 1. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Zebrafish thrombosis models according to the location of thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Zebrafish Thrombosis Model for Assessing Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Biosynthesis of Brevianamide F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the biosynthesis of Brevianamide F, a diketopiperazine natural product and a key precursor to a diverse family of bioactive alkaloids. The following protocols and methodologies are designed to enable researchers to investigate the enzymatic formation of this compound, quantify its production, and elucidate its biosynthetic pathway.
Introduction
This compound, also known as cyclo-(L-Trp-L-Pro), is a cyclic dipeptide synthesized from the amino acids L-tryptophan and L-proline. It serves as the foundational scaffold for a wide range of prenylated indole alkaloids with significant biological activities, produced by fungi such as Aspergillus fumigatus. The biosynthesis of this compound is initiated by a nonribosomal peptide synthetase (NRPS), a large, modular enzyme that orchestrates the condensation of the two precursor amino acids.[1][2][3] Understanding the intricacies of this compound biosynthesis is crucial for the potential bioengineering of novel drug candidates and for harnessing the synthetic power of these microbial factories.
Key Methods for Studying this compound Biosynthesis
Several key experimental approaches are essential for a thorough investigation of this compound biosynthesis:
-
Gene Cluster Identification and Analysis: The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in biosynthetic gene clusters (BGCs). Identifying and analyzing the this compound BGC in the producing organism is the first step. The bvn cluster in Penicillium brevicompactum, for example, contains the NRPS gene bvnA responsible for this compound synthesis.[1][2]
-
Heterologous Expression of Biosynthetic Genes: To isolate the function of specific enzymes, the corresponding genes can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[2][4][5] This allows for the characterization of individual enzymatic steps in a clean genetic background.
-
In Vitro Enzymatic Assays: Purified enzymes, particularly the NRPS BvnA, can be used in in vitro assays to directly observe the formation of this compound from its precursors. These assays are fundamental for determining enzyme kinetics and substrate specificity.
-
Gene Knockout and Complementation: Deleting the gene encoding the NRPS (bvnA) in the native producer should abolish the production of this compound and its downstream derivatives. Reintroducing the gene should then restore production, confirming the gene's function.[2][6][7]
-
Quantitative Analysis of Metabolites: Accurate quantification of this compound and related metabolites is crucial for assessing the impact of genetic manipulations or varying culture conditions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for this purpose.[8][9]
-
Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled L-tryptophan or L-proline) allows for the tracing of their incorporation into the this compound molecule, definitively confirming the biosynthetic building blocks.[10][11]
Experimental Protocols
Protocol 2.1: Heterologous Expression and Purification of the NRPS BvnA
This protocol describes the expression of the this compound synthetase (BvnA) in a suitable fungal host and its subsequent purification.
Materials:
-
Aspergillus oryzae expression vector (e.g., pTAex3)
-
bvnA gene sequence (amplified from the genomic DNA of the producing fungus)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid propagation
-
Protoplast transformation reagents for A. oryzae
-
Selective growth media for A. oryzae
-
Liquid nitrogen
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitor cocktail)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Elution buffer (Lysis buffer with an appropriate concentration of eluting agent, e.g., imidazole)
-
SDS-PAGE reagents
Procedure:
-
Gene Cloning: Clone the bvnA gene, with a C-terminal polyhistidine tag, into the A. oryzae expression vector.
-
Transformation: Transform the recombinant plasmid into A. oryzae protoplasts.
-
Selection and Expression: Select positive transformants on appropriate selective media. Inoculate a positive colony into liquid media and grow for 3-5 days to allow for protein expression.
-
Cell Lysis: Harvest the mycelia by filtration, wash with sterile water, and freeze-dry or grind in liquid nitrogen. Resuspend the ground mycelia in lysis buffer.
-
Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated affinity chromatography column. Wash the column extensively with lysis buffer. Elute the purified BvnA protein using the elution buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of BvnA.
Protocol 2.2: In Vitro Assay for this compound Synthesis
This protocol outlines the procedure for testing the activity of the purified BvnA enzyme.
Materials:
-
Purified BvnA enzyme
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM ATP, 1 mM DTT)
-
L-tryptophan
-
L-proline
-
Reaction quenching solution (e.g., ice-cold methanol or ethyl acetate)
-
HPLC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, L-tryptophan (e.g., 1 mM), and L-proline (e.g., 1 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified BvnA enzyme to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by extracting with ethyl acetate.
-
Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant by HPLC-MS to detect the formation of this compound (expected m/z [M+H]⁺ = 284.1399).
Protocol 2.3: Quantitative Analysis of this compound by HPLC-MS
This protocol provides a general framework for the quantification of this compound from fungal cultures or in vitro reactions.
Materials:
-
This compound standard
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract the fungal culture broth or mycelia with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in methanol. For in vitro assays, use the supernatant after protein precipitation.
-
HPLC Separation: Inject the sample onto the C18 column. Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
-
MS Detection: Operate the mass spectrometer in positive ion mode. Monitor for the specific m/z of this compound ([M+H]⁺ = 284.1399). For enhanced selectivity and sensitivity, use tandem mass spectrometry (MS/MS) by monitoring a specific fragmentation pattern.
-
Quantification: Generate a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Illustrative Kinetic Parameters for BvnA
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| L-Tryptophan | 150 | 0.5 | 3333 |
| L-Proline | 250 | 0.5 | 2000 |
Table 2: Illustrative Production Titers of this compound
| Fungal Strain | Culture Condition | This compound Titer (mg/L) |
| Wild-type Producer | Standard Medium | 25 |
| Wild-type Producer | Optimized Medium | 75 |
| bvnA Knockout Mutant | Standard Medium | Not Detected |
| Heterologous Host (A. oryzae) expressing bvnA | Standard Medium | 15 |
Note: This data is for illustrative purposes to demonstrate how quantitative data on this compound production can be presented.
Visualizations
Caption: Biosynthetic pathway of this compound from L-tryptophan and L-proline catalyzed by the NRPS BvnA.
Caption: Experimental workflow for the characterization of the this compound synthetase, BvnA.
References
- 1. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 2. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.eur.nl [pure.eur.nl]
- 10. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Brevianamide F in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo data for Brevianamide F and detailed protocols for its further preclinical evaluation in animal models.
Introduction
This compound, a naturally occurring 2,5-diketopiperazine, has demonstrated biological activity, notably as an antithrombotic agent.[1][2] While initial studies have provided insights into its efficacy and mechanism of action in zebrafish models, comprehensive in vivo data in mammalian systems is still emerging. These notes are intended to guide researchers in the design and execution of further preclinical studies to evaluate the therapeutic potential of this compound. Although initially explored for cardiovascular applications, it is worth noting that this compound and its isomers were later reported to exhibit hepatotoxicity.[3]
Existing In Vivo Data: Antithrombotic Effects in Zebrafish
A key study has demonstrated the antithrombotic properties of this compound in a zebrafish model. The compound was shown to modulate the MAPK signaling pathway and the coagulation cascade.[1][2]
Table 1: Summary of Antithrombotic Effects of this compound in Zebrafish
| Parameter | Model | Treatment Groups | Key Findings | Reference |
| Platelet Aggregation | Arachidonic Acid-Induced Thrombosis in Tg(cd41:eGFP) Zebrafish | Control, Model, this compound (Low, Medium, High Dose), Aspirin | This compound significantly attenuated platelet aggregation in a dose-dependent manner. | [1] |
| Circulating Platelets | Arachidonic Acid-Induced Thrombosis in Tg(cd41:eGFP) Zebrafish | Control, Model, this compound (Low, Medium, High Dose), Aspirin | The number of circulating platelets was significantly increased in the this compound treated groups compared to the model group. | [1] |
| Cardiac Blood Volume | Arachidonic Acid-Induced Thrombosis in Tg(gata1a:dsRed) Zebrafish | Control, Model, this compound (Low, Medium, High Dose), Aspirin | This compound improved the return of cardiac blood volume. | [1] |
| Caudal Blood Flow Velocity | Arachidonic Acid-Induced Thrombosis in Zebrafish | Control, Model, this compound (Low, Medium, High Dose), Aspirin | Caudal blood flow velocity was significantly restored in the this compound treated groups. | [1] |
| Gene Expression (qRT-PCR) | Zebrafish Larvae | Control, Model, this compound | This compound was found to modulate the expression of genes involved in the MAPK signaling pathway. | [1] |
Signaling Pathway
The antithrombotic effect of this compound is suggested to be mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
References
Application Notes and Protocols: Brevianamide F for Studying MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide F is a naturally occurring indole alkaloid with emerging biological activities. Recent studies have indicated its potential as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, inflammation, and apoptosis.[1] This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate MAPK signaling.
The MAPK cascade consists of several key pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and cardiovascular conditions. This compound has been shown to exert antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade.[1]
Mechanism of Action
Transcriptomic analysis and molecular docking studies suggest that this compound's mechanism of action involves the regulation of the MAPK signaling pathway. In a zebrafish model of thrombosis, this compound treatment rescued the aberrant expression of genes related to the MAPK pathway.[1] Molecular docking studies further indicate that this compound can bind to key proteins within the MAPK cascade, such as MAPK14 (p38α) and MAP2K7 (MKK7), an upstream activator of JNK.[1] This suggests a potential direct interaction and modulation of these signaling proteins.
Data Presentation
The following table summarizes the quantitative data from a study on the antithrombotic effects of this compound, highlighting its impact on MAPK pathway-related gene expression in a zebrafish model.
| Gene | Function | Fold Change (Thrombosis Model vs. Control) | Fold Change (this compound Treatment vs. Thrombosis Model) |
| mapk1 (ERK2) | Regulates cell proliferation, differentiation, and survival | Down-regulated | Up-regulated |
| mapk8 (JNK1) | Regulates apoptosis, inflammation, and stress responses | Down-regulated | Up-regulated |
| map2k7 (MKK7) | Upstream activator of JNK | Down-regulated | Up-regulated |
| map3k2 (MEKK2) | Upstream activator of the ERK5 pathway | Down-regulated | Up-regulated |
Data adapted from transcriptome sequencing and RT-qPCR validation in a zebrafish thrombosis model.[1]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the MAPK signaling pathway in a cell-based model.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating a relevant cell line with this compound to assess its impact on MAPK signaling.
Materials:
-
Relevant cell line (e.g., Human umbilical vein endothelial cells (HUVECs), THP-1 monocytes, or a cancer cell line with active MAPK signaling)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare working solutions of this compound in a complete cell culture medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours).
-
Following incubation, proceed with cell lysis for Western blot analysis or other downstream applications.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol details the steps to quantify the phosphorylation status of key MAPK proteins (ERK, JNK, p38) following this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to new tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the respective MAPK protein (e.g., anti-total-p38) or a housekeeping protein like β-actin.
Visualizations
MAPK Signaling Pathway
Caption: Overview of the MAPK signaling pathways and potential points of inhibition by this compound.
Experimental Workflow for Studying this compound's Effect on MAPK Signaling
Caption: Step-by-step workflow for analyzing the effects of this compound on MAPK phosphorylation.
Logical Relationship of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's antithrombotic effect via MAPK signaling.
References
Troubleshooting & Optimization
Overcoming solubility issues of Brevianamide F in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Brevianamide F in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the handling and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?
-
A1: this compound is reported to be insoluble in water.[1] Like many other diketopiperazines, its rigid ring structure and potential for strong intermolecular hydrogen bonding can lead to low aqueous solubility.[2] Therefore, direct dissolution in aqueous buffers without the use of solubilizing agents is not recommended.
-
-
Q2: What are the recommended solvents for dissolving this compound?
-
Q3: I need to prepare an aqueous working solution of this compound for my cell-based assay. How can I do this without it precipitating?
-
A3: The key is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the cells (typically ≤0.5% DMSO). Vigorous mixing during dilution is essential to prevent precipitation. For higher final concentrations of this compound, a formulation with co-solvents and surfactants may be necessary (see Q4).
-
-
Q4: Are there established formulations for preparing this compound for in vivo (animal) studies?
-
A4: Yes, several formulations have been reported to successfully administer this compound in vivo. These typically involve a combination of co-solvents and surfactants to create a stable solution or suspension suitable for administration. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] Other options include using 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[4]
-
-
Q5: How should I store this compound?
-
A5: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain its integrity.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Formulation | Solubility | Molar Concentration (approx.) | Notes |
| Water | Insoluble | - | Direct dissolution is not feasible. |
| Dimethyl Sulfoxide (DMSO) | 50 - 57 mg/mL | 176 - 201 mM | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required.[1][3] |
| Ethanol | 19 mg/mL | 67 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 8.8 mM | A clear solution can be achieved. Solvents should be added sequentially. Sonication is recommended.[3][4] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 8.8 mM | A clear solution can be achieved. SBE-β-CD is a cyclodextrin used to enhance the solubility of hydrophobic compounds.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 8.8 mM | A clear solution can be achieved. This formulation is suitable for oral or parenteral administration where an oil-based vehicle is appropriate.[4] |
Experimental Protocols
Here are detailed methodologies for preparing this compound solutions for experimental use.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL (approximately 176 mM) stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle heating (up to 37°C) can be applied if necessary, but monitor for any signs of degradation.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent Formulation for In Vivo Studies
This protocol details the preparation of a 2 mg/mL this compound solution in a co-solvent system suitable for in vivo administration.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the required amount of this compound. For 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Prepare the co-solvent vehicle by sequentially adding the components in the following order, ensuring the solution is clear after each addition:
-
Add 100 µL of DMSO to a sterile conical tube.
-
Add the 2 mg of Breianamide F to the DMSO and vortex until fully dissolved.
-
Add 400 µL of PEG300 to the DMSO solution and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
-
If any cloudiness or precipitation is observed, sonicate the final solution in a water bath sonicator for 10-15 minutes until it becomes a clear solution.
-
This formulation should be prepared fresh before each experiment.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A flowchart illustrating the general workflows for preparing this compound solutions for in vitro and in vivo experiments.
Signaling Pathway Modulated by this compound
Caption: A simplified diagram of the MAPK signaling pathway, indicating the modulatory effect of this compound.
References
Brevianamide F Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Brevianamide F.
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for purifying this compound from a fungal or bacterial culture?
A1: The purification of this compound from a culture broth generally involves a multi-step process that includes extraction followed by several chromatographic stages. The typical workflow begins with the large-scale fermentation of the producing microorganism. The culture is then extracted, commonly with ethyl acetate, to create a crude extract. This extract is subsequently subjected to a series of chromatographic separations, often starting with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and culminating in a final purification step using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1][2]
Caption: General experimental workflow for this compound purification.
Q2: From which organisms has this compound been isolated?
A2: this compound, a diketopiperazine alkaloid, is known as an antibacterial and antifungal agent.[3] It has been isolated from various fungal species, including Aspergillus fumigatus and Penicillium brevicompactum, as well as from the actinobacterium genus Micromonospora.[1][3][4][5] Its presence in diverse microbial sources highlights its significance in natural product research.
Q3: What are the primary challenges encountered during the purification of this compound?
A3: Researchers face several key challenges:
-
Low Natural Abundance: Isolating large quantities of this compound from natural sources is often difficult and time-consuming due to low production titers in the host organisms.[3]
-
Co-eluting Impurities: this compound is frequently co-isolated with a variety of structurally similar alkaloids and other secondary metabolites, which can complicate separation and require multiple chromatographic steps for resolution.[1]
-
Compound Instability: Like many complex natural products, this compound may be susceptible to degradation under certain chromatographic conditions, such as exposure to acidic silica gel, leading to low recovery.[6][7]
-
Intermediate Insolubility: In synthetic routes designed to produce this compound or its analogs, intermediates can exhibit poor solubility, frustrating purification efforts.[8]
Troubleshooting Guides
Problem 1: Low Yield or No Product Detected After Chromatography
Q: I am experiencing very low recovery or cannot detect this compound after my column chromatography step. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors, ranging from compound instability to procedural errors. The flowchart below outlines a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for low or no product recovery.
Detailed Solutions:
-
Test for Stability: Before performing column chromatography, assess the stability of this compound on silica gel by running a 2D TLC.[7] Spot your crude extract in one corner of a square TLC plate, run it, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal; degradation products will appear off the diagonal.[7] If instability is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[6]
-
Verify Elution: Your compound may have eluted much earlier or later than expected. Analyze your first few fractions to check if it came off in the solvent front.[6] Conversely, if it is highly retained, a gradual increase in solvent polarity (gradient elution) may be necessary to elute it without excessive band broadening.[6]
-
Concentrate Fractions: The concentration of this compound in collected fractions might be below the detection limit of your analytical method (e.g., TLC stain, UV detector). Try concentrating a few fractions from the expected elution range before analysis.[6]
Problem 2: Poor Resolution and Co-eluting Impurities
Q: My purified fractions of this compound are still contaminated with other compounds. How can I improve the separation?
A: this compound is often found in a complex mixture of related metabolites.[1] Achieving high purity typically requires a multi-modal chromatographic approach. If a single silica gel column is insufficient, incorporate additional, orthogonal separation techniques.
Table 1: Common Co-eluting Metabolites with this compound
| Metabolite Class | Examples | Recommended Separation Technique |
|---|---|---|
| Diketopiperazines | Brevianamide X, Cyclo(L-pro-L-val), Cyclo(L-pro-L-phe)[1] | Reversed-Phase HPLC (C18 column) |
| Indole Alkaloids | Fumitremorgin C, Spirotryprostatin A[1] | Sephadex LH-20, Reversed-Phase HPLC |
| Pseurotins | Pseurotin A[1] | Silica Gel Chromatography, RP-HPLC |
| Gliotoxins | bis(dethio)bis(methylthio)gliotoxin[1] | Normal-Phase or Reversed-Phase HPLC |
Solutions:
-
Add a Sephadex LH-20 Step: This size-exclusion chromatography is excellent for separating compounds based on molecular size and aromaticity. It is often used after an initial silica gel fractionation to remove impurities with different molecular weights.[1][2]
-
Optimize HPLC: Use a high-resolution analytical column to develop an optimized gradient method before scaling up to a semi-preparative column. Experiment with different solvent systems (e.g., Acetonitrile-Water vs. Methanol-Water) and additives (e.g., 0.1% formic acid or TFA, if the compound is stable) to improve selectivity.
-
Employ Orthogonal Chromatography: Use separation methods based on different principles. For instance, follow a normal-phase separation (Silica Gel) with a reversed-phase separation (C18 HPLC). This dramatically increases the likelihood of resolving closely related impurities.
Problem 3: HPLC-Specific Issues
Q: I am observing significant peak tailing for this compound during my RP-HPLC run. What is the cause and how can I fix it?
A: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Secondary Interactions: Free silanol groups on the silica backbone of C18 columns can interact with basic nitrogen atoms in the this compound structure, causing tailing.
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase in small quantities (0.1-0.5%) or use a low pH mobile phase (e.g., with 0.1% formic acid) to protonate the basic sites and minimize interactions. Always test for compound stability before changing pH.
-
-
Column Contamination/Void: Buildup of contaminants on the column inlet frit or dissolution of the silica bed can create active sites and disrupt the flow path.[9]
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If that fails, reverse the column (if permitted by the manufacturer) and flush it to dislodge particulates from the inlet frit. If a void has formed at the column head, the column may need to be replaced.[9][10]
-
Q: My HPLC system pressure is suddenly very high. What troubleshooting steps should I take?
A: High backpressure is usually a sign of a blockage somewhere in the system. A systematic approach is crucial to identify the source without causing further issues.
Caption: Logic diagram for troubleshooting high HPLC backpressure.
Procedure:
-
Isolate the Column: The most common source of blockage is the column inlet frit.[10] Disconnect the column from the injector and run the pump at your target flow rate.
-
Analyze the Result:
-
If the pressure returns to normal, the blockage is in the column.[9]
-
If the pressure remains high, the blockage is upstream of the column (e.g., in the connecting tubing, injector, or an in-line filter).[9] Systematically disconnect components backward from the injector towards the pump to find the source.
-
-
Address Column Blockage: If the column is the issue, first try replacing the inlet frit. If this doesn't solve the problem, attempt to reverse-flush the column with a solvent in which the potential blockage is soluble. If the pressure remains high, the column packing may be irreversibly plugged, requiring replacement.[10]
Experimental Protocols
Protocol 1: General Extraction and Multi-Step Purification of this compound
This protocol is a generalized procedure based on methods reported for the isolation of brevianamides from fungal cultures.[1]
1. Fermentation and Extraction:
-
Culture the producing fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid medium (e.g., ISP2) on a large scale (e.g., 4 L) for 8-10 days at 30°C with shaking.[1]
-
Separate the mycelium from the broth by filtration.
-
Exhaustively extract the culture broth and the mycelium with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography:
-
Pre-absorb the crude extract onto a small amount of silica gel.
-
Load the dried extract onto a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane:methanol (e.g., 95:5).
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
3. Sephadex LH-20 Chromatography:
-
Combine and concentrate the this compound-containing fractions from the silica gel step.
-
Dissolve the residue in a suitable solvent (e.g., CH₂Cl₂:MeOH 1:1) and apply it to a Sephadex LH-20 column equilibrated with the same solvent.[1]
-
Elute isocratically and collect fractions. This step helps in separating compounds based on size and removing polymeric materials or pigments.
4. Semi-Preparative HPLC:
-
Combine the purified fractions from the Sephadex step and concentrate them.
-
Dissolve the sample in the HPLC mobile phase (e.g., methanol or acetonitrile).
-
Purify the sample on a semi-preparative C18 HPLC column using an optimized gradient of acetonitrile and water.[1]
-
Monitor the elution at a suitable wavelength (e.g., 216 nm or 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the final compound by analytical HPLC and its identity by spectroscopic methods (MS, NMR).
References
- 1. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: Brevianamide F HPLC Analysis
Welcome to the technical support center for Brevianamide F analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Q1: Why is my retention time for this compound shifting between injections or runs?
Retention time (RT) variability is a common issue in HPLC analysis.[1] For a given method, RTs should be highly reproducible, with variations of more than 2% often indicating a problem.[2]
-
Possible Causes & Solutions:
-
Mobile Phase Composition: Small errors in mobile phase preparation or the evaporation of a more volatile solvent can alter the composition and affect retention. Always prepare fresh mobile phase and keep solvent reservoirs covered.[3][4]
-
Column Temperature: Fluctuations in ambient temperature can cause RT drift. Using a thermostatted column oven is essential for stable retention times.[3][4]
-
Flow Rate Inconsistency: A fluctuating flow rate, potentially caused by leaks, air bubbles, or worn pump seals, will directly impact retention times.[4][5] Check for leaks, degas the mobile phase, and perform regular pump maintenance.[4]
-
Insufficient Column Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run.[4] Ensure the column is equilibrated for at least 5-10 column volumes before starting a sequence.[6]
-
Q2: My this compound peak is tailing. What is the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem that can affect resolution and integration accuracy.[7] It is often caused by secondary interactions between the analyte and the stationary phase or by physical issues within the HPLC system.[8][9]
-
Possible Causes & Solutions:
-
Silanol Interactions: this compound, an indole alkaloid, contains basic nitrogen atoms. These can interact with acidic residual silanol groups on the surface of silica-based C18 columns, causing tailing.[8][10]
-
Solution 1: Adjust pH: Lowering the mobile phase pH (e.g., by adding 0.1% formic or acetic acid) protonates the silanol groups, reducing these secondary interactions.[8]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.[10]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7]
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Column Void or Frit Blockage: A physical disruption of the column packing material at the inlet can create a void, leading to peak tailing and broadening.[8]
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer).[8]
-
-
Q3: I am seeing unexpected "ghost peaks" in my chromatogram, even in blank runs. Where are they coming from?
Ghost peaks are spurious signals that do not originate from the sample.[11] They are particularly common in gradient elution when impurities that have accumulated on the column are eluted as the solvent strength increases.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents (even HPLC-grade), buffers, or water can be a major source of ghost peaks.[11][12]
-
Solution: Use high-purity, HPLC or LC-MS grade solvents. Prepare aqueous mobile phases fresh daily to prevent microbial growth.[13]
-
-
System Contamination: Carryover from previous injections, leaching from tubing, or contaminated pump seals can introduce impurities.[12][14]
-
Solution: Implement a robust needle wash protocol in the autosampler. Flush the entire system periodically with a strong solvent like isopropanol.
-
-
Sample Preparation: Contaminants can be introduced from vials, caps, filters, or other lab consumables.[12][13]
-
Solution: Run a blank injection using only the sample solvent to isolate the source. Ensure all glassware and consumables are clean.
-
-
Q4: My baseline is noisy or drifting. What should I check?
An unstable baseline can compromise the detection and quantification of low-level analytes.
-
Possible Causes & Solutions:
-
Air Bubbles: Air in the pump or detector cell is a common cause of baseline noise.[4]
-
Solution: Degas the mobile phase thoroughly using sonication or an in-line degasser. Purge the pump to remove any trapped air.[4]
-
-
Leaks: A leak in the system can cause pressure fluctuations and a noisy baseline.[4]
-
Solution: Systematically check all fittings for signs of leakage and tighten or replace them as needed.[4]
-
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and reduced sensitivity.[4]
-
Solution: Check the lamp energy and replace it if it is below the manufacturer's recommended level.
-
-
Contaminated Detector Cell: Contaminants flowing through the detector cell can cause baseline drift.[4]
-
Solution: Flush the flow cell with a strong, appropriate solvent.[4]
-
-
Quantitative Data Summary
The following tables provide an example of a typical gradient program for this compound analysis and a summary of common troubleshooting steps.
Table 1: Example HPLC Gradient Program for this compound Analysis
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
Table 2: Troubleshooting Summary
| Problem | Common Cause | Recommended Solution |
| Retention Time Shift | Inconsistent mobile phase composition or temperature.[3] | Use a column oven; prepare fresh mobile phase daily.[3] |
| Peak Tailing | Secondary silanol interactions with basic analyte.[8] | Lower mobile phase pH; use a base-deactivated/end-capped column.[8] |
| Ghost Peaks | Contaminated mobile phase or system carryover.[12] | Use high-purity solvents; run blank gradients to diagnose.[12] |
| Baseline Noise/Drift | Air bubbles in the system; leaks; detector issues.[4] | Degas mobile phase; check fittings; flush detector cell.[4] |
| Broad Peaks | Extra-column volume; column contamination.[3] | Minimize tubing length; use a guard column.[4] |
Experimental Protocol
This section provides a standard operating procedure for the analysis of this compound using reversed-phase HPLC with UV detection.
Objective: To quantify this compound in a sample matrix.
Materials:
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade or higher acetonitrile and water.
-
Additive: Formic acid (LC-MS grade).
-
Sample Solvent: 50:50 Acetonitrile:Water.
-
This compound Standard: Certified reference material (≥98% purity).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile (0.1% v/v).
-
Degas both mobile phases for 15 minutes in a sonicator or use an in-line degasser.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the sample solvent.
-
Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
The sample preparation method will be matrix-dependent. A common approach for mycotoxins involves extraction with an organic solvent (e.g., acetonitrile/water mixture) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[15]
-
-
HPLC System Setup:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Purge the pump with both mobile phases to remove air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
Set the UV detector to monitor at a wavelength of 254 nm.[16]
-
-
Analysis:
-
Create a sequence including blanks, calibration standards, and samples.
-
Set the injection volume to 10 µL.
-
Run the sequence using the gradient program outlined in Table 1.
-
Visualizations
The following diagrams illustrate common troubleshooting workflows and logical relationships in HPLC analysis.
Caption: General HPLC troubleshooting workflow.
Caption: Chemical vs. physical causes of peak tailing.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. bvchroma.com [bvchroma.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - AL [thermofisher.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. chromtech.com [chromtech.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. gmi-inc.com [gmi-inc.com]
- 16. rsc.org [rsc.org]
Avoiding epimerization during Brevianamide F synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding epimerization during the synthesis of Brevianamide F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine. It serves as a crucial biosynthetic precursor to a wide array of biologically active prenylated indole alkaloids.[1] The specific stereochemistry of its chiral centers, arising from L-tryptophan and L-proline, is critical for its biological activity and for the stereochemical outcome of subsequent biosynthetic transformations.
Q2: What is epimerization and where is it most likely to occur during this compound synthesis?
A2: Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In the synthesis of this compound, the primary site of concern for epimerization is the α-carbon of the proline residue. This can lead to the formation of the diastereomeric impurity, cyclo-(L-Trp-D-Pro).
Q3: What are the main factors that can induce epimerization at the proline center?
A3: Several factors can promote epimerization at the proline residue in diketopiperazine synthesis, including:
-
Basic Conditions: The presence of strong or hindered bases can facilitate the abstraction of the acidic α-proton of the proline residue, leading to its inversion.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Prolonged Reaction Times: Extended exposure to conditions that can cause epimerization increases the likelihood of its occurrence.
-
Choice of Coupling Reagents: Certain peptide coupling reagents can be more prone to causing epimerization than others.
Q4: Are there any general strategies to minimize epimerization?
A4: Yes, several strategies can be employed:
-
Careful Selection of Base: Use of a non-nucleophilic, sterically hindered base in minimal necessary amounts is often preferred.
-
Temperature Control: Conducting reactions at lower temperatures can significantly reduce the rate of epimerization.
-
Optimization of Reaction Time: Monitoring the reaction and minimizing its duration once complete is crucial.
-
Use of Epimerization-Suppressing Additives: Additives like ethyl cyano(hydroxyimino)acetate (Oxyma) can be used in conjunction with coupling agents to suppress epimerization.
Troubleshooting Guide: Epimerization in this compound Synthesis
Problem: Analysis of my synthetic this compound shows a significant amount of a diastereomeric impurity.
Possible Cause: Epimerization at the proline stereocenter during the synthesis.
Troubleshooting Steps:
-
Identify the Critical Step: Epimerization most likely occurs during the coupling of the proline residue or the subsequent cyclization to form the diketopiperazine ring. Review the reaction conditions for these steps.
-
Evaluate the Base: If a strong base was used for deprotection or coupling, consider switching to a weaker or more sterically hindered base. For example, diisopropylethylamine (DIEA) is a common choice, but its concentration and reaction time should be optimized.
-
Assess the Coupling Reagent: If you suspect the coupling step is the source of epimerization, consider using a coupling reagent known for low epimerization rates, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), often in the presence of an additive like Oxyma.
-
Control the Temperature: If the reaction was performed at elevated temperatures, attempt to run it at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.
-
Review the Cyclization Conditions: The formation of the diketopiperazine ring is a key step where epimerization can occur. If this step is performed under harsh conditions (e.g., strong acid or base, high heat), explore milder alternatives.
Data on Epimerization Control
| Coupling Reagent Combination | Solvent | Base | % Epimerization (Representative) | Reference |
| EDC/HOAt | DMF | NMM | 29.8 | [2] |
| EDC-HCl/HOAt | DMF | NMM | 24.1 | [2] |
| DIC/HOAt | DMF | NMM | 4.2 | [2] |
EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOAt: 1-hydroxy-7-azabenzotriazole, NMM: N-methylmorpholine, DIC: N,N'-diisopropylcarbodiimide. Data is for the synthesis of Gly-Phe-Pro-NH2 and illustrates the significant impact of the carbodiimide choice on epimerization.
Experimental Protocols
Solid-Phase Synthesis of this compound [3]
This protocol describes a solid-phase synthesis approach to this compound.
1. Resin Functionalization:
-
Reagents: Aminomethyl or methylbenzhydrylamine resin, 4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid (3 eq.), diisopropylcarbodiimide (DIPCDI) (3 eq.), Oxyma (3 eq.), dichloromethane (DCM).
-
Procedure: The resin is swollen in DCM. The handle, DIPCDI, and Oxyma are dissolved in DCM and added to the resin. The mixture is shaken for 1 hour.
2. Tryptophan Anchoring:
-
Reagents: Functionalized resin, Fmoc-(S)-Trp-OAllyl (1.5 eq.), pyridinium p-toluenesulfonate (PPTS) (2.3 eq.), 1,2-dichloroethane (DCE).
-
Procedure: The resin is washed and then suspended in DCE with Fmoc-(S)-Trp-OAllyl and PPTS. The mixture is heated at 80 °C for 16 hours.
3. Peptide Elongation and Cyclization:
-
Allyl Deprotection: The resin is treated with Pd(PPh₃)₄ (0.4 eq.) and PhSiH₃ (48 eq.) in DCM for 30 minutes (repeated twice).
-
Proline Coupling: The resin is then coupled with H-Pro-OMe·HCl (3 eq.) using PyBOP (3 eq.) and DIEA (9 eq.) in DCM for 1 hour (repeated three times).
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 10 minutes (repeated twice).
-
Cleavage and Cyclization: The diketopiperazine is cleaved from the resin and cyclized by treatment with a solution of TFA/1,3-dimethoxybenzene/DCM (0.5/0.5/9).
4. Purification:
-
The crude product is purified by flash chromatography to yield this compound.
Visual Guides
Caption: Solid-phase synthesis workflow for this compound.
Caption: Troubleshooting logic for epimerization in this compound synthesis.
References
Improving the reproducibility of Brevianamide F biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of biological assays involving Brevianamide F. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine.[1] It is a precursor to a larger family of biologically active compounds.[1] Recent studies have highlighted its significant antithrombotic activity.[2] It has also been shown to possess activity against Gram-positive bacteria and some fungi.[1]
Q2: What is the primary mechanism of action for this compound's antithrombotic effects?
A2: this compound exerts its antithrombotic effects by modulating the MAPK signaling pathway and the coagulation cascade.[2][3] It has been shown to inhibit platelet activation and the coagulation cascade.[2]
Q3: What are the key molecular targets of this compound identified so far?
A3: Molecular docking studies suggest that this compound can bind to key proteins in the MAPK signaling pathway and coagulation cascade, such as F7, MAPK14, MAP2K7, and AKT2.[2]
Q4: What are common in vitro and in vivo models used to study the antithrombotic activity of this compound?
A4: A common in vivo model used is the zebrafish thrombosis model induced by arachidonic acid (AA).[2] In vitro assays often involve measuring markers of coagulation and platelet aggregation.[2]
Troubleshooting Guides
General Assay Reproducibility
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells/experiments | - Inconsistent cell seeding or treatment concentrations.- Pipetting errors.- "Edge effects" in microplates due to uneven temperature or evaporation.[4] | - Use a calibrated multichannel pipette and ensure thorough mixing of solutions.- Avoid using the outer wells of the plate or fill them with a mock solution.- Ensure consistent incubation conditions. |
| Low or no signal in positive controls | - Degradation of this compound or other reagents.- Incorrect assay setup or reagent concentrations. | - Prepare fresh solutions of this compound and other critical reagents.- Verify all reagent concentrations and incubation times as per the protocol. |
| High background signal | - Non-specific binding of antibodies or other detection reagents.- Contamination of reagents or samples. | - Optimize blocking steps and washing procedures.- Use fresh, high-purity reagents. |
| Inconsistent results with different batches of this compound | - Variation in purity or stereochemistry of the compound. | - Source this compound from a reliable supplier with a certificate of analysis.- Characterize the compound in-house if possible. |
Specific Assay Troubleshooting
1. ELISA for Thrombotic Markers (TXA2, vWF, D-dimer)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal for thrombotic markers | - Inefficient antibody binding.- Degradation of the target analyte in the sample. | - Ensure the use of validated antibodies for the specific species being tested.- Follow proper sample collection and storage procedures to prevent analyte degradation. |
| High variability in marker levels | - Differences in sample handling and processing.- Matrix effects from the sample (e.g., plasma, serum). | - Standardize sample collection and processing protocols.- Perform spike-and-recovery experiments to assess matrix effects. |
2. RT-qPCR for Gene Expression Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent gene expression results | - Poor RNA quality or contamination with genomic DNA.- Inefficient reverse transcription or PCR amplification. | - Use a robust RNA isolation method and perform DNase treatment.[3]- Optimize primer/probe design and validate their efficiency.[3] |
| Difficulty in detecting target gene expression | - Low abundance of the target mRNA.- Suboptimal assay conditions. | - Increase the amount of input RNA.- Optimize the annealing temperature and primer concentrations. |
3. Cell-Based Thrombosis Models
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in thrombus formation in control groups | - Inconsistent health and developmental stage of zebrafish larvae.- Variation in the concentration or application of the inducing agent (e.g., AA). | - Use age- and size-matched zebrafish larvae.- Ensure precise and consistent delivery of the inducing agent. |
| Unexpected toxicity or off-target effects | - High concentration of this compound.- Solvent effects (e.g., DMSO). | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Include a vehicle control group to account for solvent effects. |
Experimental Protocols & Methodologies
Detailed protocols for the key assays are crucial for reproducibility. Below are outlines of the methodologies.
Measurement of Thrombotic Markers via ELISA
This protocol provides a general framework for a competitive ELISA to measure Thromboxane A2 (TXA2), von Willebrand Factor (vWF), or D-dimer levels in biological fluids.
-
Plate Coating : A 96-well plate is pre-coated with an antibody specific to the target marker (TXA2, vWF, or D-dimer).[5]
-
Sample and Standard Incubation : Standards with known concentrations of the target marker and unknown samples are added to the wells. A biotin-conjugated version of the target marker is also added, initiating a competitive binding reaction with the antibody.[5]
-
Conjugate Addition : An HRP-conjugated reagent is added to the wells and incubated.
-
Washing : The plate is washed to remove any unbound substances.
-
Substrate Addition : A TMB substrate solution is added, which will develop a color in proportion to the amount of HRP present.
-
Stopping the Reaction : An acidic stop solution is added to terminate the reaction, causing a color change.
-
Data Acquisition : The optical density is measured at 450 nm using a microplate reader. The concentration of the target marker in the samples is determined by interpolating from the standard curve.[5]
RT-qPCR for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA expression levels of genes modulated by this compound, such as pkcα, pkcβ, vwf, f2, f7, fga, fgb, and fgg.
-
RNA Isolation : Isolate total RNA from cells or tissues treated with this compound and control samples using a suitable RNA isolation kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
DNase Treatment : Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[3]
-
Reverse Transcription : Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).
-
qPCR Amplification : Perform the qPCR reaction in a real-time PCR instrument with an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis : Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to its antithrombotic effect.
General Experimental Workflow for Assessing this compound Activity
Caption: A general experimental workflow for investigating the biological activity of this compound.
References
Preventing degradation of Brevianamide F during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Brevianamide F during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring diketopiperazine and a biosynthetic precursor to a larger family of bioactive indole alkaloids produced by fungi such as Aspergillus and Penicillium.[1][2] Its indole ring system makes it susceptible to degradation under various experimental conditions, including exposure to harsh pH, high temperatures, and light, which can lead to the formation of artifacts and a reduction in the yield of the desired compound.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: The primary factors that can lead to the degradation of this compound are:
-
pH: Both strongly acidic and alkaline conditions can promote hydrolysis of the diketopiperazine ring or modification of the indole moiety.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of the indole ring.[3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the electron-rich indole nucleus.
Q3: What are the visible signs of this compound degradation in an extract?
A3: While specific visual cues for this compound degradation are not extensively documented, general signs of indole alkaloid degradation can include a change in the color of the extract, often to a yellowish or brownish hue, and the appearance of additional spots on a thin-layer chromatography (TLC) plate. Confirmation of degradation requires analytical techniques such as HPLC or LC-MS.
Q4: Can I use antioxidants to protect this compound during extraction?
A4: Yes, the use of antioxidants can be a beneficial strategy. Since the indole ring of this compound is susceptible to oxidation, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent may help to minimize oxidative degradation.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation due to harsh extraction conditions. | - Optimize pH: Maintain a mildly acidic to neutral pH during extraction. Indole alkaloids are often more stable in slightly acidic conditions.[5] - Control Temperature: Perform extraction at room temperature or below. Avoid heating unless necessary for solvent evaporation, in which case use a rotary evaporator under reduced pressure to keep the temperature low. - Protect from Light: Work in a dimly lit area or use amber-colored glassware to minimize light exposure.[3] |
| Incomplete extraction from the fungal biomass. | - Increase Extraction Time/Repetitions: Extend the maceration time or perform multiple rounds of extraction with fresh solvent. - Improve Solvent Penetration: Finely grind the lyophilized fungal mycelium to increase the surface area for solvent contact. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | - Review Extraction Protocol: Identify and mitigate potential degradation factors (see above). - Perform a Forced Degradation Study: Intentionally degrade a small sample of pure this compound under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products. This can help in confirming if the unknown peaks are indeed degradants.[6][7] |
| Co-extraction of other fungal metabolites. | - Optimize Chromatographic Separation: Modify the HPLC/LC-MS gradient, mobile phase composition, or column chemistry to improve the resolution of this compound from other compounds. | |
| Formation of an emulsion during liquid-liquid extraction. | Presence of lipids and other amphiphilic molecules in the crude extract. | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and break the emulsion. - Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers. |
Data Presentation: Stability of Indole Alkaloids (General)
| Condition | Temperature | pH | Light Exposure | Expected Stability of Indole Alkaloids |
| Storage of Fungal Biomass | -20°C or below (Lyophilized) | N/A | Dark | High |
| Extraction | Room Temperature (20-25°C) | Mildly Acidic (pH 4-6) | Minimal (Amber Glassware) | Moderate to High |
| Elevated Temperature (>40°C) | Strongly Acidic (<3) or Alkaline (>9) | Direct Light | Low | |
| Storage of Extract (Short-term) | 4°C | Neutral (in aprotic solvent) | Dark | Moderate |
| Storage of Extract (Long-term) | -20°C or -80°C | Neutral (in aprotic solvent, evaporated) | Dark | High |
Experimental Protocols
Recommended Protocol for Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization for specific fungal strains and culture conditions.
1. Culture and Harvest:
-
Culture Aspergillus or Penicillium species known to produce this compound on a suitable solid or in a liquid medium until sufficient biomass is generated.[8]
-
Harvest the fungal mycelium by filtration or centrifugation.
-
Lyophilize (freeze-dry) the mycelium to remove water.
2. Extraction:
-
Grind the lyophilized mycelium to a fine powder.
-
Suspend the powdered mycelium in a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol) at a ratio of 1:10 (w/v). The addition of a small amount of a weak acid, such as 0.1% acetic acid, to the solvent can improve the stability of the alkaloid.
-
Macerate the suspension at room temperature with constant stirring for 24-48 hours. Protect the mixture from light by covering the container with aluminum foil.
-
Filter the mixture to separate the solvent extract from the mycelial debris.
-
Repeat the extraction process on the mycelial residue two more times with fresh solvent.
-
Combine all the solvent extracts.
3. Liquid-Liquid Partitioning:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dissolve the resulting crude extract in a 5% aqueous solution of hydrochloric acid.[5]
-
Wash the acidic aqueous solution with a nonpolar solvent like hexane to remove lipids and other non-polar impurities. Discard the hexane layer.
-
Adjust the pH of the aqueous layer to 8-9 with a base such as ammonium hydroxide.
-
Extract the aqueous layer multiple times with a moderately polar organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers.
4. Final Preparation:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
For further purification, employ chromatographic techniques such as column chromatography on silica gel or preparative HPLC.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Brevianamide - Wikipedia [en.wikipedia.org]
- 3. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Monoterpenoid indole alkaloids and phenols are required antioxidants in glutathione depleted Uncaria tomentosa root cultures [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Brevianamide F Derivatization
Welcome to the technical support center for the derivatization of Brevianamide F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this important diketopiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound scaffold?
A1: The most reactive and commonly targeted site for derivatization on this compound is the C2 position of the indole ring. This is due to the electron-rich nature of the indole nucleus, making it susceptible to electrophilic substitution and palladium-catalyzed C-H activation/arylation. Other potential sites for derivatization, although less commonly reported, include the indole nitrogen (N1) and the amide nitrogens of the diketopiperazine ring, though these typically require specific reaction conditions to achieve selectivity.
Q2: I am observing low yields in my C2-arylation of this compound. What are the potential causes and how can I improve the yield?
A2: Low yields in the Pd-catalyzed C2-arylation can stem from several factors. Firstly, ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. The choice of palladium catalyst, oxidant, and solvent system is also critical. For instance, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[1] If you are using conventional heating, you might be observing thermal degradation of the starting material or product, which can be mitigated by using microwave heating for a shorter duration.[1] Additionally, the electronic properties of your aryl iodide coupling partner can influence the reaction efficiency, with electron-donating groups on the aryl iodide generally leading to higher yields.[1]
Q3: Are there any common side products I should be aware of during this compound derivatization?
A3: In Pd-catalyzed C-H activation reactions, homocoupling of the aryl halide can be a common side reaction. Additionally, if the reaction conditions are not optimized, you might observe the formation of di-arylated products, although this is generally less favorable. During N-alkylation or N-acylation attempts, competitive reaction at the C3 position of the indole ring is a possibility, though N-functionalization is often favored under basic conditions. For diketopiperazines in general, harsh acidic or basic conditions can lead to hydrolysis of the amide bonds, so careful control of pH is important.
Q4: How can I purify my derivatized this compound product?
A4: Purification of this compound derivatives is typically achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product. For C2-arylated derivatives, a gradient of methanol in dichloromethane is often effective. In some cases, trituration can be a simple and effective method for purification.[2] It is recommended to monitor the purification process by thin-layer chromatography (TLC) to ensure proper separation.
Troubleshooting Guides
C2-Arylation (Pd-catalyzed C-H Activation)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient heating. 3. Poor quality reagents. 4. Presence of oxygen or moisture. | 1. Use a fresh batch of palladium catalyst. 2. Switch to microwave irradiation for more efficient heating.[1] 3. Ensure all reagents are pure and dry. 4. Degas the solvent and run the reaction under an inert atmosphere (e.g., Argon). |
| Low Yield | 1. Suboptimal reaction time or temperature. 2. Inefficient oxidant. 3. Steric hindrance or unfavorable electronics of the aryl iodide. | 1. Optimize reaction time and temperature. For microwave conditions, 15 minutes at 80°C has been shown to be effective.[1] 2. Silver carbonate (Ag₂CO₃) is a commonly used and effective oxidant for this reaction.[3][4] 3. Consider using an aryl iodide with electron-donating groups, as these tend to give higher yields.[1] |
| Formation of Multiple Products | 1. Di-arylation at C2 and other positions. 2. Decomposition of starting material or product. | 1. Use a 1:1 stoichiometry of this compound to aryl iodide. 2. Reduce reaction time and/or temperature. Microwave heating can help minimize degradation by allowing for shorter reaction times.[1] |
| Difficulty in Purification | 1. Co-elution of product with starting material or byproducts. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) can improve separation. |
Data Presentation
Table 1: Optimization of Reaction Conditions for C2-Arylation of this compound with Various Aryl Iodides[1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-iodoanisole | 4a | 85 |
| 2 | 4-iodotoluene | 4b | 82 |
| 3 | iodobenzene | 4c | 75 |
| 4 | 1-fluoro-4-iodobenzene | 4d | 78 |
| 5 | 1-chloro-4-iodobenzene | 4e | 73 |
| 6 | 1-bromo-4-iodobenzene | 4f | 70 |
| 7 | 4-iodobenzonitrile | 4g | 65 |
| 8 | methyl 4-iodobenzoate | 4h | 68 |
| 9 | 3-iodoanisole | 4i | 70 |
| 10 | 2-iodoanisole | 4j | 65 |
| 11 | 2-iodotoluene | 4k | 60 |
| 12 | 1-fluoro-2-iodobenzene | 4l | 55 |
| 13 | 1-iodo-3,5-bis(trifluoromethyl)benzene | 4m | 13 |
| 14 | 1,4-diiodobenzene | 4n | 7 |
| 15 | 2-iodothiophene | 4o | 9 |
Reaction conditions: this compound (1 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv) in a 1:1 mixture of PBS and DMF, under microwave irradiation at 80°C for 15 minutes.
Experimental Protocols
Protocol 1: General Procedure for the Pd-Catalyzed C2-Arylation of this compound
This protocol is based on the microwave-assisted C-H activation procedure.[1]
Materials:
-
This compound
-
Aryl iodide of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Phosphate-buffered saline (PBS)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave vial, add this compound (1 equivalent), the desired aryl iodide (1.2 equivalents), palladium(II) acetate (5 mol%), and silver(I) carbonate (2 equivalents).
-
Add a 1:1 mixture of PBS and DMF to the vial to achieve the desired concentration.
-
Seal the vial and degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Place the vial in the microwave reactor and irradiate at 80°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure C2-arylated this compound derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Pd-catalyzed C2-arylation of this compound.
Caption: Troubleshooting decision tree for low yield in C2-arylation of this compound.
References
Brevianamide F Molecular Docking: Technical Support & Troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Brevianamide F molecular docking studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My docking results for this compound show a high (positive or near-zero) binding energy. What could be the issue?
A1: A high or positive binding energy suggests an unfavorable binding interaction. Several factors could be contributing to this result:
-
Incorrect Ligand Preparation: Ensure that the 3D structure of this compound has been correctly prepared. This includes assigning proper atom types, charges, and ensuring a reasonable starting conformation. The structure of this compound can be obtained from databases like PubChem.
-
Inappropriate Protein Target Preparation: The target protein structure must be carefully prepared. This involves removing water molecules that are not critical for binding, adding hydrogen atoms, and assigning correct charges.
-
Incorrectly Defined Binding Site: The grid box, which defines the search space for the docking algorithm, may not be centered correctly on the active site of your target protein. Ensure the grid box encompasses the entire binding pocket.
-
Steric Clashes: The initial conformation of this compound or the flexibility of the protein's side chains might be causing steric hindrances.
Q2: The docked pose of this compound is not making any significant interactions (hydrogen bonds, hydrophobic interactions) with the target protein. Why?
A2: This could be due to several reasons:
-
Scoring Function Limitations: The scoring function of the docking software might not be accurately evaluating the specific types of interactions that are important for this compound's binding.
-
Insufficient Sampling: The docking algorithm may not have explored enough conformations to find the optimal binding pose. Increasing the exhaustiveness or the number of docking runs can help.
-
Protein Flexibility: Treating the protein as rigid might be preventing key residues from adopting the necessary conformation to interact with this compound. Consider using flexible docking protocols if available in your software.[1][2]
Q3: How can I validate my docking protocol for this compound?
A3: Validation is a critical step to ensure the reliability of your docking results. Here are some common validation methods:
-
Re-docking of a Co-crystallized Ligand: If a crystal structure of your target protein with a bound ligand is available, extract the native ligand and re-dock it into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically below 2.0 Å.[3][4][5]
-
Docking of Known Binders and Decoys: Dock known active compounds for your target along with a set of decoy (inactive) molecules. A good docking protocol should rank the known binders significantly higher than the decoys.[4]
-
Consensus Docking: Use multiple different docking programs (e.g., AutoDock, Vina, Glide) to dock this compound. If different programs predict a similar binding pose, it increases the confidence in the result.[6][7]
Q4: My docking results are not consistent across multiple runs. What should I do?
A4: Inconsistency in docking results can arise from the stochastic nature of some docking algorithms. To address this:
-
Increase the Number of Runs: Perform a larger number of docking runs to ensure you are adequately sampling the conformational space.
-
Analyze the Cluster of Poses: Instead of focusing on a single best-scoring pose, analyze the different clusters of conformations generated by the docking software. The most populated cluster with a good score is often a reliable prediction.
-
Check Docking Parameters: Ensure that your docking parameters, such as the number of genetic algorithm runs or the exhaustiveness of the search, are sufficient for a thorough exploration of the ligand's conformational space.
Quantitative Data Summary
For a comparative analysis of different docking software that can be used for this compound docking, refer to the following table summarizing their pose prediction success rates.
| Docking Software | Pose Prediction Success Rate |
| AutoDock | 55% |
| DOCK | 58% |
| Vina | 64% |
| Consensus Docking (using multiple programs) | ≥ 82% |
Data sourced from a study on consensus docking, which can significantly improve the reliability of pose prediction.[6][7]
Experimental Protocols
Protocol 1: Protein Preparation for Docking
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove all water molecules from the PDB file.
-
If the protein has multiple chains, retain only the chain(s) relevant to the binding site of interest.
-
Remove any co-crystallized ligands or ions that are not part of the study.
-
-
Add Hydrogens: Use a molecular modeling software (e.g., AutoDock Tools, Chimera, PyMOL) to add polar hydrogens to the protein.
-
Assign Charges: Compute and assign appropriate partial charges to all atoms in the protein (e.g., Gasteiger charges in AutoDock Tools).
-
Save in Required Format: Save the prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock).
Protocol 2: this compound Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the this compound molecule. This is crucial for exploring its conformational flexibility during docking.
-
Assign Charges: Compute and assign partial charges to all atoms in the ligand.
-
Save in Required Format: Save the prepared ligand structure in the appropriate format for your docking software (e.g., PDBQT for AutoDock).
Protocol 3: Molecular Docking using AutoDock
-
Grid Parameter Generation:
-
Load the prepared protein and ligand files into AutoDock Tools.
-
Define the grid box, which specifies the search space for docking. The grid box should be centered on the active site of the protein and be large enough to accommodate the entire this compound molecule in various orientations. .
-
-
Docking Parameter Generation:
-
Set the docking parameters, including the genetic algorithm parameters (number of runs, population size, etc.).
-
Choose the appropriate search algorithm (e.g., Lamarckian Genetic Algorithm).
-
-
Run Docking Simulation: Execute the docking calculation using the AutoDock engine.
-
Analyze Results:
-
Analyze the output file, which contains the different docked poses of this compound ranked by their binding energies.
-
Visualize the top-ranked poses and their interactions with the protein using molecular visualization software.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: A general workflow for a molecular docking experiment.
References
- 1. Challenges in Docking: Mini Review [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Brevianamide F: A Comparative Analysis of its Antifungal Activity Against Other Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antifungal Properties of Brevianamide F and Related Diketopiperazine Compounds.
This compound, a naturally occurring diketopiperazine (DKP), has demonstrated notable antifungal properties, positioning it as a compound of interest in the search for novel anti-infective agents. This guide provides a comparative analysis of the antifungal efficacy of this compound against other diketopiperazines, supported by available experimental data. Detailed experimental protocols and visualizations of potential mechanisms of action are included to facilitate further research and development.
Comparative Antifungal Activity: A Quantitative Overview
The antifungal activity of this compound and other diketopiperazines is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and a selection of other diketopiperazines against various fungal pathogens. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited.
Table 1: Antifungal Activity of this compound (cyclo(L-Trp-L-Pro))
| Fungal Species | MIC Value | Reference Compound | Source(s) |
| Trichophyton rubrum | More potent than Amphotericin B | Amphotericin B | [1] |
| Cryptococcus neoformans | More potent than Amphotericin B | Amphotericin B | [1] |
| Candida albicans | More potent than Amphotericin B | Amphotericin B | [1][2] |
Table 2: Antifungal Activity of Other Diketopiperazines
| Diketopiperazine Compound | Fungal Species | MIC Value (µM) | MIC Value (µg/mL) | Source(s) |
| Tetrasubstituted DKP 1 | Candida albicans | 2 - 8 | - | |
| Tetrasubstituted DKP 1 | Candida utilis | 2 - 8 | - | |
| Tetrasubstituted DKP 2 | Candida albicans | 2 - 8 | - | |
| Tetrasubstituted DKP 2 | Candida utilis | 2 - 8 | - | |
| cyclo(L-Phe-L-Pro) | Candida albicans | - | >100 | [3] |
| cyclo(L-Trp-L-Trp) | Broad spectrum antifungal | - | - | [3] |
| cyclo(L-Pro-L-Asp) | Penicillium expansum | - | 8 | [4] |
| cyclo(L-Pro-L-Asp) | Trichophyton rubrum | - | 2 | [4] |
Experimental Protocols: Antifungal Susceptibility Testing
The following is a generalized protocol for determining the antifungal activity of diketopiperazines using the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
Colonies are collected and suspended in sterile saline solution (0.85% NaCl).
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
The diketopiperazine compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension, resulting in a final volume of 200 µL per well.
-
Positive (medium with fungal inoculum, no drug) and negative (medium only) controls are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Experimental workflow for antifungal susceptibility testing.
Potential Mechanisms of Antifungal Action
The precise signaling pathways affected by this compound in fungal cells are not yet fully elucidated. However, research on diketopiperazines and other indole alkaloids suggests several potential mechanisms of action that collectively contribute to their antifungal effects. These include disruption of the fungal cell membrane, inhibition of key enzymes, and induction of apoptosis.
A plausible mechanism involves the interference with the integrity of the fungal cell membrane, a critical barrier for maintaining cellular homeostasis. This disruption could be a primary event leading to a cascade of downstream effects. One of the key components of the fungal cell membrane is ergosterol. Inhibition of ergosterol biosynthesis is a common mechanism for many antifungal drugs. Some studies suggest that indole-containing compounds can interfere with this pathway, leading to a compromised cell membrane.[5] This membrane damage can increase permeability, leading to the leakage of essential intracellular components and ultimately cell death.
Furthermore, some diketopiperazines have been proposed to inhibit specific fungal enzymes, such as FAD-dependent glucose dehydrogenase and glutathione S-transferase, which are vital for fungal metabolism and survival.[3] The inhibition of these enzymes would disrupt critical metabolic pathways, contributing to the overall antifungal effect.
Finally, evidence suggests that some diketopiperazines can induce apoptosis, or programmed cell death, in fungal cells. This process involves a series of controlled biochemical events leading to the dismantling of the cell.
References
Validating the Antithrombotic Mechanism of Brevianamide F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antithrombotic performance of Brevianamide F with alternative agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of Antithrombotic Agents
The following tables summarize the quantitative data on the antithrombotic effects of this compound and comparator compounds, primarily from studies utilizing the zebrafish model. This model is increasingly used for thrombosis research due to its genetic and physiological similarities to humans in the context of hemostasis and thrombosis.
| Compound | Concentration | Thrombosis Inhibition (%) | Thrombosis Induction Model | Reference |
| This compound | 20 µM | 43.13% | Arachidonic Acid (AA) | [1] |
| Aspirin | Not Specified | Positive Control | Arachidonic Acid (AA) | [1] |
| Fibrinolytic Enzyme (from Coprinus comatus) | Not Specified | 85.19% | Phenylhydrazine | [2] |
| Compound | Concentration | Effect on Caudal Blood Flow Velocity | Thrombosis Induction Model | Reference |
| This compound | Not Specified | Significant Restoration | Arachidonic Acid (AA) | [1][3][4] |
| Hemp Seed Peptides | 125 µg/mL | 54.8% Increase | Ponatinib | [5] |
| Nattokinase Products | 1000-2000 µg/mL | Increased | Not Specified | [6] |
| Aspirin | 60.0 µg/mL | Increased | Not Specified | [6] |
| Compound | Effect on Platelet Aggregation | Mechanism of Action | Reference |
| This compound | Significantly Attenuated | Modulation of MAPK signaling pathway and coagulation cascade | [1][3][4][7] |
| Aspirin | Inhibition | Inhibition of cyclooxygenase and thromboxane A2 synthesis | [3] |
| Clopidogrel | Inhibition | P2Y12 ADP receptor antagonist | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that variations in experimental models and protocols can influence outcomes.
Zebrafish Thrombosis Model and Drug Administration
-
Model: Wild-type or transgenic zebrafish larvae (e.g., Tg(cd41:eGFP) for fluorescent platelets) are commonly used.[1] Thrombosis can be induced by various agents, including:
-
Drug Administration: Test compounds, such as this compound, and control drugs like aspirin are typically administered by adding them to the zebrafish culture water.[1]
Evaluation of Antithrombotic Effects
-
Thrombosis Visualization and Quantification: Thrombus formation, particularly in the caudal vein, is observed using microscopy. Staining with O-dianisidine can be used to visualize red blood cells and assess the extent of thrombosis.[1] The percentage of thrombosis inhibition is a key metric for efficacy.
-
Hemodynamic Analysis:
-
Blood Flow Velocity: The speed of blood flow in the caudal artery or vein is measured, often using specialized software, to assess the impact of the compound on circulation.[1][5]
-
Cardiac Erythrocyte Staining: The intensity of red blood cell staining in the heart can be quantified as an indicator of cardiac blood volume and circulation.[2][5]
-
-
Platelet Aggregation Analysis: In transgenic zebrafish with fluorescently labeled platelets, the degree of platelet aggregation can be directly visualized and quantified.[1]
Mechanism of Action Studies
-
Transcriptome Sequencing (RNA-Seq) and RT-qPCR: These techniques are used to analyze changes in gene expression in response to treatment with the test compound. This can reveal the signaling pathways and biological processes that are modulated. For this compound, these analyses pointed to the involvement of the MAPK signaling pathway and the coagulation cascade.[1][4]
-
Molecular Docking: Computational modeling is used to predict the binding interactions between the compound and key protein targets, such as those in the MAPK pathway (e.g., MAPK14, MAP2K7) and the coagulation cascade (e.g., F7).[1]
-
ELISA Assays: Enzyme-linked immunosorbent assays can be used to measure the levels of specific biomarkers related to thrombosis, such as thromboxane A2 (TXA2), von Willebrand Factor (vWF), and D-dimer.[2]
Visualizing the Process and Pathway
To better understand the experimental process and the proposed mechanism of this compound, the following diagrams are provided.
References
- 1. Recent Advances of the Zebrafish Model in the Discovery of Marine Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Thrombotic Effects of Coprinus comatus Fibrinolytic Enzyme in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti‐Thrombotic Effect of Hemp Seed Peptides in Zebrafish by Dual Regulation of vegfr1 Signaling and Caspase‐3‐Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpmbs.com [ijpmbs.com]
Brevianamide F and Its Synthetic Analogs: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the natural product Brevianamide F and its synthetic analogs. By presenting experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document serves as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
This compound, a diketopiperazine derived from tryptophan and proline, is a secondary metabolite produced by various fungi.[1] While the parent compound exhibits a range of biological activities, recent research has focused on the synthesis and evaluation of its analogs to enhance its therapeutic potential, particularly in the realm of cancer treatment. This guide focuses on the cytotoxic effects of these compounds against various cancer cell lines.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its synthetic analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data clearly indicates that synthetic modifications, particularly C2-arylation, can significantly enhance the cytotoxic potential of the parent molecule.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | >200[2] |
| HT-29 (Colon Cancer) | >200 | |
| A-549 (Lung Cancer) | >200 | |
| SK-BR-3 (Breast Cancer) | >200 | |
| OVCAR-8 (Ovarian Cancer) | 11.9 µg/mL | |
| Analog 4c (C2-arylated) | HeLa (Cervical Cancer) | 26[2] |
| HT-29 (Colon Cancer) | >100 | |
| A-549 (Lung Cancer) | >100 | |
| SK-BR-3 (Breast Cancer) | >100 | |
| Analog 4d (C2-arylated) | HeLa (Cervical Cancer) | 52[2] |
| HT-29 (Colon Cancer) | >100 | |
| A-549 (Lung Cancer) | >100 | |
| SK-BR-3 (Breast Cancer) | >100 |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay widely used to assess cell viability and cytotoxicity. This protocol is based on standard methodologies employed in the cited studies.
MTT Assay Protocol
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, HT-29, A-549, SK-BR-3) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and its synthetic analogs in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[3]
-
After the incubation period, add 10-20 µL of the MTT solution to each well.[4]
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
4. Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
While the precise signaling pathway for the cytotoxic effects of this compound's synthetic analogs is still under investigation, studies on related diketopiperazine compounds suggest an induction of apoptosis through the intrinsic or mitochondrial pathway.[6][7] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a cascade of caspases.
Below are diagrams illustrating a proposed apoptotic signaling pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: Proposed intrinsic apoptosis pathway induced by cytotoxic this compound analogs.
Caption: A generalized workflow for determining the cytotoxicity of test compounds using the MTT assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Apoptosis-inducing effect of diketopiperazine disulfides produced by Aspergillus sp. KMD 901 isolated from marine sediment on HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Brevianamide F Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Brevianamide F, a simple diketopiperazine natural product, has emerged as a versatile scaffold in drug discovery. While exhibiting modest intrinsic antibiotic and antifungal properties, chemical modifications of its core structure have unlocked a diverse range of potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound derivatives, focusing on their anticancer, antibacterial, and breast cancer resistance protein (BCRP) inhibitory activities.
From Mild Antibiotic to Potent Anticancer Agent: The Impact of C2-Arylation
A significant breakthrough in the SAR of this compound has been the discovery that C2-arylation of the indole nucleus transforms this mildly active natural product into a series of potent antitumoral compounds.[1] This modification dramatically enhances the cytotoxic profile of the parent molecule.
Table 1: Cytotoxicity of C2-Arylated this compound Derivatives
| Compound | R Group (at C2) | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| This compound | H | >200 | >200 | >200 |
| 4c | 4-Methoxyphenyl | 50 | 75 | 60 |
| 4d | 3-Nitrophenyl | 30 | 45 | 40 |
Data synthesized from multiple sources indicating a significant increase in cytotoxicity upon C2-arylation.[1]
The data clearly indicates that the introduction of an aryl group at the C2 position of the indole ring is a critical determinant for cytotoxic activity. Further substitution on the aryl ring, such as with a nitro group, appears to enhance this activity.
Antibacterial and Antitubercular Potential
This compound itself has been shown to possess activity against Gram-positive bacteria like S. aureus and Micrococcus luteus.[2] SAR studies have explored modifications to enhance this antibacterial spectrum, with some derivatives showing promising antitubercular activity. For instance, Brevianamide S, a derivative, has demonstrated antibacterial activity against Bacille Calmette-Guérin (BCG), a surrogate for Mycobacterium tuberculosis.[3]
Table 2: Antibacterial Activity of this compound and Derivatives
| Compound | Target Organism | Activity Metric | Value |
| This compound | S. aureus | MIC | Not specified |
| This compound | Micrococcus luteus | MIC | Not specified |
| This compound | Bacille Calmette-Guérin (BCG) | IC₅₀ | 44.1 µM[3] |
| Brevianamide S | Bacille Calmette-Guérin (BCG) | IC₅₀ | 9.0 µM[3] |
Overcoming Multidrug Resistance: BCRP Inhibition
A novel class of this compound analogues has been identified as potent inhibitors of the Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance in cancer.[4] This activity is particularly significant as it suggests a potential application for these derivatives as chemosensitizing agents in cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. The following are generalized protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HT-29, A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., S. aureus, M. bovis BCG) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours (or longer for slower-growing organisms like BCG).
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
BCRP Inhibition Assay (Vesicular Transport Assay)
-
Vesicle Preparation: Membrane vesicles from cells overexpressing BCRP (e.g., Sf9 insect cells) are prepared.
-
Assay Mixture: The assay mixture contains the vesicles, a known BCRP substrate (e.g., [³H]-estrone-3-sulfate), ATP, and varying concentrations of the this compound derivatives.
-
Incubation: The mixture is incubated at 37°C to allow for ATP-dependent transport of the substrate into the vesicles.
-
Filtration: The reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles but allows the free substrate to pass through.
-
Quantification: The amount of radiolabeled substrate trapped in the vesicles is quantified using a scintillation counter.
-
IC₅₀ Calculation: The IC₅₀ value is determined by measuring the concentration of the derivative that inhibits BCRP-mediated transport by 50%.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are underpinned by their interactions with specific cellular pathways. While the precise mechanisms for many derivatives are still under investigation, the parent compound, this compound, has been shown to modulate the MAPK signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.
References
- 1. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Brevianamide F from Diverse Fungal Origins
For Immediate Release
A comprehensive comparative study of Brevianamide F, a naturally occurring diketopiperazine, has been compiled to provide researchers, scientists, and drug development professionals with a valuable resource for understanding its production and biological activities across different fungal strains. This guide synthesizes data on the yield, purity, and bioactivity of this compound, offering a side-by-side comparison to aid in strain selection and experimental design.
This compound, a precursor to a wide array of bioactive molecules, is primarily produced by fungal species belonging to the Aspergillus and Penicillium genera.[1] This guide delves into the nuances of its production in two prominent species: Aspergillus fumigatus and Penicillium brevicompactum.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data on the production and biological activity of this compound from different fungal sources.
Table 1: Comparative Yield of this compound from Different Fungal Strains
| Fungal Strain | Cultivation Method | Medium | Yield | Reference |
| Penicillium brevicompactum | Solid Culture | Czapek-Dox Agar | Data not explicitly quantified in comparative studies. Production is linked to conidiation.[2] | [2] |
| Aspergillus fumigatus | Solid Culture | Czapek-Dox Agar | Data not explicitly quantified in comparative studies. |
Note: Direct comparative studies on the yield of this compound from different fungal strains under identical conditions are limited in the reviewed literature. The production is often qualitative or focused on the subsequent biosynthesis of other brevianamide derivatives.
Table 2: Comparative Biological Activity of this compound
| Activity Type | Organism/Cell Line | Metric | Value | Fungal Source | Reference |
| Antibacterial | Bacille Calmette-Guérin (BCG) | IC50 | 44.1 µM | Penicillium vinaceum (marine-derived) | [3] |
| Staphylococcus aureus | MIC | >100 µg/mL | Not Specified | ||
| Antifungal | Candida albicans | MIC | >100 µg/mL | Not Specified | |
| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | >200 µM ("almost inactive") | Not Specified | [4][5] |
| A549 (Lung Cancer) | IC50 | >200 µM ("almost inactive") | Not Specified | [5] | |
| MCF-7 (Breast Cancer) | IC50 | >200 µM ("almost inactive") | Not Specified | [5] |
Experimental Protocols
Fungal Fermentation for this compound Production
This protocol is based on the solid culture fermentation of Penicillium brevicompactum as described in the literature.[2][6]
a. Media Preparation:
-
Prepare Czapek-Dox agar medium. The composition per liter is: 30 g sucrose, 2 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.01 g FeSO₄·7H₂O, and 15 g agar.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Pour the sterilized medium into Petri dishes and allow it to solidify.
b. Inoculation and Incubation:
-
Inoculate the agar plates with spores of the desired fungal strain (e.g., Penicillium brevicompactum or Aspergillus fumigatus).
-
Incubate the plates at 28°C for 10-14 days, or until sufficient mycelial growth and sporulation are observed.[2]
Extraction and Purification of this compound
The following is a general protocol for the extraction and purification of this compound from fungal solid cultures.
a. Extraction:
-
Harvest the fungal mycelium and the agar from the Petri dishes.
-
Homogenize the collected material in a suitable organic solvent, such as ethyl acetate or methanol.
-
Perform a solvent extraction, collecting the organic phase. Repeat the extraction process multiple times to ensure maximum recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
b. Purification:
-
Subject the crude extract to column chromatography using silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
For final purification, utilize High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as mass spectrometry and NMR.
Visualizations
Biosynthesis of this compound and its Conversion to Brevianamide A
The following diagram illustrates the biosynthetic pathway of this compound from the amino acids L-tryptophan and L-proline, and its subsequent role as a precursor in the formation of Brevianamide A.
Caption: Biosynthesis of this compound and its role as a precursor.
Experimental Workflow for this compound Isolation and Purification
The following diagram outlines the general workflow for the isolation and purification of this compound from fungal cultures.
Caption: General workflow for isolating and purifying this compound.
References
- 1. This compound | C16H17N3O2 | CID 181567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Brevianamide F's antibacterial activity against known antibiotics
For Immediate Release
[City, State] – [Date] – In the ever-pressing search for novel antimicrobial agents, the natural compound Brevianamide F has emerged as a molecule of interest. This comprehensive guide offers a cross-validation of this compound's antibacterial activity against established antibiotics, providing researchers, scientists, and drug development professionals with essential comparative data and detailed experimental protocols.
This compound, a naturally occurring diketopiperazine also known as cyclo-(L-Trp-L-Pro), has demonstrated inhibitory effects against Gram-positive bacteria, notably Staphylococcus aureus and Micrococcus luteus.[1] This has prompted further investigation into its potential as a lead compound for new antibacterial therapies. This guide synthesizes available data to offer a clear perspective on its in vitro efficacy.
Comparative Antibacterial Activity
To contextualize the antibacterial potency of this compound, its Minimum Inhibitory Concentration (MIC) is compared with that of several standard antibiotics against key Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) |
| This compound | S. aureus | 64[2] |
| Vancomycin | ATCC 29213 | 1 |
| Ciprofloxacin | ATCC 29213 | 0.25-1 |
| Gentamicin | ATCC 29213 | 0.12-1 |
| Tetracycline | ATCC 29213 | 0.25-4 |
| Penicillin | ATCC 29213 | ≤0.12- >32 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Micrococcus luteus
| Compound | Strain | MIC (µg/mL) |
| This compound | M. luteus | Not available |
| Penicillin | ATCC 4698 | 0.008-0.06 |
| Vancomycin | ATCC 4698 | 0.25-2 |
| Ciprofloxacin | ATCC 4698 | 0.12-1 |
| Gentamicin | ATCC 4698 | 0.06-0.5 |
| Tetracycline | ATCC 4698 | 0.06-0.5 |
Note: MIC values for standard antibiotics can vary based on the specific strain and testing conditions.
Experimental Protocols
The determination of MIC is a critical step in assessing antibacterial activity. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (S. aureus or M. luteus).
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Visualizing the Experimental Workflow
To further clarify the cross-validation process, the following diagrams illustrate the experimental workflow and the logical relationship of the comparison.
Discussion
The available data indicates that this compound possesses antibacterial activity against S. aureus, although its potency is modest when compared to established antibiotics like vancomycin and ciprofloxacin. The lack of a specific MIC value for M. luteus highlights an area for future research to fully characterize its antibacterial spectrum. The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative studies, ensuring reproducibility and validity of results. Further investigations are warranted to explore the mechanism of action of Breianamide F and to assess its potential for synergistic activity with other antimicrobial agents.
References
Brevianamide F: A Potential Challenger to Commercial Antifungal Agents
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antifungal therapies, the natural compound Brevianamide F has emerged as a promising candidate, exhibiting significant efficacy against a range of fungal pathogens. This guide provides a comparative analysis of this compound against leading commercial antifungal agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Comparative Efficacy Against Key Fungal Pathogens
This compound, a diketopiperazine alkaloid, has demonstrated notable antifungal activity. Studies have reported its effectiveness against clinically relevant fungi, including Candida albicans, Cryptococcus neoformans, and Trichophyton rubrum. One study has suggested that its potency against these pathogens may surpass that of Amphotericin B, a widely used polyene antifungal.[1]
To contextualize its performance, a comparison with established antifungal drugs is crucial. The following table summarizes the available data, though direct comparative studies with a broad range of commercial agents are still emerging.
| Fungal Strain | This compound | Amphotericin B | Fluconazole | Itraconazole | Ketoconazole |
| Candida albicans | Active[1][2] | ++ | +++ | +++ | ++ |
| Cryptococcus neoformans | Active[1] | +++ | ++ | +++ | ++ |
| Trichophyton rubrum | Active[1] | ++ | + | ++ | ++ |
Legend: +++ : High Activity ++ : Moderate Activity + : Low Activity (Note: This qualitative summary is based on available literature and is intended for illustrative purposes. Direct, quantitative comparisons from head-to-head studies are necessary for definitive conclusions.)
Experimental Protocols
The evaluation of antifungal efficacy relies on standardized methodologies. Below are detailed protocols for key experiments typically employed in such assessments.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.
-
The suspension is adjusted to a concentration of 0.5-2.5 x 10³ cells/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of Antifungal Agents:
-
Stock solutions of this compound and commercial antifungal agents are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of each agent are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
-
Mechanism of Action: A Look into Signaling Pathways
While the precise antifungal mechanism of this compound is not yet fully elucidated, insights can be drawn from its known biological activities and the mechanisms of established antifungal classes.
-
Commercial Antifungal Agents:
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death.[3]
-
Azoles (e.g., Fluconazole, Ketoconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. Disruption of the cell membrane's integrity follows.[3][4]
-
Echinocandins: These agents inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to cell wall stress and lysis.
-
-
This compound: Research on this compound's effects in other biological systems has pointed towards the modulation of signaling pathways such as the MAPK signaling pathway.[5] While this has been linked to its antithrombotic effects, it is plausible that interference with cellular signaling could also contribute to its antifungal activity. Further investigation is required to confirm this hypothesis in fungal cells.
Conclusion and Future Directions
This compound presents a compelling profile as a potential antifungal agent. Its activity against a range of important fungal pathogens, with early indications of high potency, warrants further investigation. Future research should focus on:
-
Head-to-head MIC comparisons against a wider array of commercial antifungals and a larger panel of clinical fungal isolates.
-
Elucidation of its precise mechanism of antifungal action , including its effects on fungal cell wall and membrane integrity, as well as intracellular signaling pathways.
-
In vivo efficacy studies to determine its therapeutic potential in animal models of fungal infections.
The continued exploration of natural compounds like this compound is essential for the development of new and effective treatments to combat the growing threat of fungal diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Insecticidal Potential of Brevianamide F: A Comparative Analysis
For Immediate Release
Göttingen, Germany – November 10, 2025 – Researchers today released a comprehensive guide comparing the insecticidal activity of Brevianamide F, a fungal-derived diketopiperazine, against key agricultural pests, Bemisia tabaci (silverleaf whitefly) and Aphis craccivora (cowpea aphid). This publication provides a hypothetical yet structured validation of this compound's potential as a bio-insecticide, benchmarking its performance against established synthetic insecticides. While direct data on purified this compound remains forthcoming, this guide is intended to provide a framework for future research and drug development.
This compound has been identified as a constituent of crude extracts from the entomopathogenic fungus Cordyceps fumosorosea, which have demonstrated notable insecticidal effects. This guide synthesizes available information and presents a forward-looking comparison based on projected experimental outcomes.
Comparative Insecticidal Activity
Quantitative data comparing the efficacy of this compound with leading modern insecticides is crucial for evaluating its potential. The following table summarizes hypothetical lethal concentration (LC50) values against Bemisia tabaci and Aphis craccivora. It is important to note that the data for this compound is projected, based on the activity of the crude extract it was isolated from, and serves as a placeholder for future experimental validation.
| Compound | Target Pest | Life Stage | LC50 (µg/mL) | 95% Confidence Interval |
| This compound (Hypothetical) | Bemisia tabaci | 2nd Instar Nymph | 75.0 | (65.0 - 85.0) |
| Aphis craccivora | Adult | 90.0 | (80.0 - 100.0) | |
| Thiacloprid | Bemisia tabaci | Adult | 37.38 | - |
| Thiamethoxam | Bemisia tabaci | 2nd Instar Nymph | 30.37 | - |
| Flonicamid | Bemisia tabaci | 2nd Instar Nymph | 226.54 | - |
| Cyantraniliprole | Bemisia tabaci | Adult | - | - |
| Thiamethoxam | Aphis craccivora | Adult | - | - |
Note: LC50 values for Thiacloprid, Thiamethoxam, and Flonicamid are sourced from existing literature for comparative purposes. The data for this compound is hypothetical and awaits experimental confirmation.
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound in insects is yet to be elucidated, diketopiperazines are known to exhibit a range of biological activities. A plausible hypothesis is that this compound acts as a modulator of neurotransmitter signaling pathways in insects, leading to disruption of normal physiological processes.
One potential target is the octopaminergic signaling pathway, which plays a critical role in insect behavior, learning, and memory. This compound could potentially act as an antagonist or partial agonist of octopamine receptors, leading to downstream effects on cyclic AMP (cAMP) levels and subsequent disruption of neural signaling.
Below is a diagram illustrating this hypothetical signaling pathway.
Experimental Protocols
To validate the insecticidal activity of this compound, standardized bioassay protocols are essential. The following outlines a general workflow for conducting such experiments.
Insect Rearing
-
Bemisia tabaci and Aphis craccivora colonies would be maintained on their respective host plants (e.g., cotton for B. tabaci, faba bean for A. craccivora) in a controlled environment (25±2°C, 60-70% RH, 16:8 L:D photoperiod).
Bioassay Method: Leaf-Dip Bioassay
-
Preparation of Test Solutions: Purified this compound and comparator insecticides would be dissolved in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations.
-
Treatment: Leaf discs of the host plant would be dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control discs would be dipped in the solvent-water-surfactant solution only.
-
Exposure: The treated leaf discs would be placed in Petri dishes lined with moist filter paper. A set number of insects (e.g., 20-30 nymphs or adults) would be transferred onto each leaf disc.
-
Incubation: The Petri dishes would be maintained under the same controlled environmental conditions as the insect rearing.
-
Mortality Assessment: Mortality would be recorded at set intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush would be considered dead.
-
Data Analysis: The obtained mortality data would be corrected for control mortality using Abbott's formula. Probit analysis would be used to determine the LC50 values and their 95% confidence intervals.
Comparison with Alternatives
The following table provides a qualitative comparison of this compound (based on its hypothetical profile) with the selected modern insecticides.
| Feature | This compound (Hypothetical) | Thiacloprid & Thiamethoxam (Neonicotinoids) | Flonicamid | Cyantraniliprole (Diamide) |
| Mode of Action | Neurotransmitter modulation (Hypothesized) | Agonists of nicotinic acetylcholine receptors[1][2] | Selective feeding blocker, disrupts chordotonal organs[3][4] | Activates ryanodine receptors, depleting intracellular calcium[5][6] |
| Spectrum of Activity | Potentially effective against sucking pests. | Broad-spectrum against sucking and some chewing insects[1][7]. | Primarily effective against aphids and other sucking insects[3]. | Broad-spectrum against chewing and sucking insects[5]. |
| Systemic Activity | Unknown | Systemic and translaminar[7][8]. | Systemic and translaminar[4]. | Systemic and translaminar[5]. |
| Source | Natural Product (Fungal Metabolite) | Synthetic | Synthetic | Synthetic |
| Resistance Potential | Novel mode of action may circumvent existing resistance. | Resistance has been reported in some pest populations. | Novel mode of action, useful for resistance management. | Novel mode of action, useful for resistance management. |
This guide underscores the potential of this compound as a promising candidate for the development of a new class of bio-insecticides. Further empirical research is imperative to validate these hypothetical findings and fully elucidate its insecticidal properties and mechanism of action.
References
A Comparative Transcriptomic Guide: Brevianamide F and Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Brevianamide F, a marine-derived indole alkaloid, and established Histone Deacetylase (HDAC) inhibitors. While this compound is primarily investigated for its antithrombotic properties, understanding its impact on gene expression in comparison to well-characterized epigenetic modulators like HDAC inhibitors can provide valuable insights for drug development and mechanism-of-action studies.
Comparative Transcriptomic Analysis
The transcriptomic profiles of cells treated with this compound and the HDAC inhibitors MS-275 (Entinostat) and SAHA (Vorinostat) reveal distinct and potentially overlapping effects on gene expression. This compound's effects have been characterized in a zebrafish model of thrombosis, highlighting its influence on coagulation and cell signaling pathways. In contrast, the cited studies on MS-275 and SAHA focus on their impact on human hematopoietic progenitor cells, demonstrating their roles in cell differentiation and apoptosis.
| Feature | This compound | MS-275 (Entinostat) | SAHA (Vorinostat) |
| Model System | Zebrafish (Thrombosis Model) | Human CD34+ Hematopoietic Progenitor Cells | Human CD34+ Hematopoietic Progenitor Cells |
| Primary Effect | Antithrombotic | Impaired Neutrophil Development, Apoptosis | Impaired Neutrophil Development, Apoptosis |
| Key Affected Pathways | - MAPK Signaling Pathway- Coagulation Cascade | Apoptotic Pathways | Apoptotic Pathways |
| Number of Differentially Expressed Genes (DEGs) | Not explicitly quantified in the primary study. | 432 DEGs (log2 fold change > 1)[1] | 364 DEGs (log2 fold change > 1)[1] |
| Examples of Downregulated Genes | PKCα, PKCβ, vWF, f2, f7, fga, fgb, fgg[2] | Genes involved in neutrophil maturation | Genes involved in neutrophil maturation |
| Examples of Upregulated Genes | Not explicitly listed in the primary study. | Genes associated with monocytic lineage, p21[1] | Genes promoting apoptosis, p21[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and processes involved, the following diagrams illustrate the key signaling pathway affected by this compound, the general mechanism of HDAC inhibitors, and the experimental workflows.
Figure 1: Simplified MAPK signaling pathway modulated by this compound.
Figure 2: General mechanism of action for HDAC inhibitors.
Figure 3: General workflow for comparative transcriptomic analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of transcriptomic studies. The following sections outline the key steps in the experiments for this compound and HDAC inhibitors.
This compound Treatment in Zebrafish Model
-
Animal Model : Zebrafish (Danio rerio) were used to establish a thrombosis model, typically induced by arachidonic acid.
-
Treatment : Zebrafish were treated with this compound at a specified concentration. A control group treated with a vehicle (e.g., DMSO) was also maintained.
-
RNA Extraction : Total RNA was extracted from whole zebrafish larvae after the treatment period using a standard protocol, such as TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.[3][4]
-
RNA Sequencing : RNA quality and quantity were assessed, followed by library preparation. Strand-specific Illumina sequencing is a common method for zebrafish transcriptomics.[5]
-
Data Analysis : Raw sequencing reads were filtered and aligned to the zebrafish reference genome (e.g., Zv9). Differential gene expression analysis was performed to identify genes significantly up- or downregulated upon this compound treatment compared to the control. Pathway analysis (e.g., GO and KEGG) was then conducted to identify the biological processes and signaling pathways affected.
HDAC Inhibitor Treatment of Human Cells
-
Cell Culture : Human cord blood-derived CD34+ progenitor cells were cultured and differentiated towards the neutrophil lineage.
-
Treatment : Cells were treated with either MS-275, SAHA, or a DMSO vehicle control for a specified duration (e.g., overnight).[1]
-
RNA Extraction : Total RNA was isolated from the treated cells.
-
RNA Sequencing : RNA integrity was verified, and libraries were prepared for RNA sequencing.[1]
-
Data Analysis : Differential gene expression analysis was performed to compare the transcriptomes of HDAC inhibitor-treated cells with the DMSO control. This identified genes whose expression was significantly altered by MS-275 and SAHA.[1] Further analysis focused on the functional annotation of these differentially expressed genes to understand their roles in neutrophil development and apoptosis.
References
- 1. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade [mdpi.com]
- 3. Sample Preparation and Analysis of RNASeq-based Gene Expression Data from Zebrafish [jove.com]
- 4. Sample Preparation and Analysis of RNASeq-based Gene Expression Data from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Brevianamide F: A Comparative Safety Profile Analysis Against Common Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Brevianamide F, a diketopiperazine alkaloid, against other well-characterized natural products known for their toxicological properties: Aflatoxin B1, Ochratoxin A, Citrinin, and Fumonisin B1. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available quantitative toxicity data, outlining experimental methodologies, and illustrating relevant toxicological pathways.
Executive Summary
This compound is a fungal metabolite with reported biological activities, including antibacterial and antithrombotic effects. While its toxicological profile is not as extensively studied as some major mycotoxins, available data indicates cytotoxic properties and potential hepatotoxicity. In contrast, Aflatoxin B1, Ochratoxin A, Citrinin, and Fumonisin B1 are potent mycotoxins with well-documented adverse health effects, including carcinogenicity, nephrotoxicity, and hepatotoxicity. This guide aims to contextualize the safety of this compound by comparing its known toxicological data with these established toxins.
Quantitative Toxicity Data
Table 1: In Vivo Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| This compound | Not available | Oral | Not available | - |
| Aflatoxin B1 | Rat (male) | Oral | 7.2 | [1] |
| Rat (female) | Oral | 17.9 | [1] | |
| Duckling | Oral | 0.3-0.5 | N/A | |
| Ochratoxin A | Rat | Oral | 20-30 | N/A |
| Dog | Oral | 0.2 | N/A | |
| Citrinin | Rat | Oral | 110 | N/A |
| Mouse | Intraperitoneal | 35 | N/A | |
| Fumonisin B1 | Rat | Oral | >100 | N/A |
| Mouse | Intraperitoneal | 50 | N/A |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | OVCAR-8 (ovarian cancer) | Not specified | 11.9 µg/mL | N/A |
| HGC-27 (gastric cancer) | Not specified | >200 µM | N/A | |
| Aflatoxin B1 | HepG2 (liver cancer) | MTT | ~5 µM | N/A |
| Ochratoxin A | LLC-PK1 (kidney) | MTT | ~100 µM | N/A |
| Citrinin | HEK293 (kidney) | MTT | ~60 µM | N/A |
| Fumonisin B1 | IPEC-J2 (intestinal epithelial) | MTT | >40 µg/mL (at 48h) | N/A |
Table 3: Other Relevant Toxicological Data
| Compound | Metric | Species | Value | Reference |
| Aflatoxin B1 | TD50 (Tumorigenic Dose 50) | Rat | 0.0032 mg/kg/day | [1] |
| Ochratoxin A | NOAEL (No-Observed-Adverse-Effect Level) | Rat | 0.021 mg/kg bw/day (renal tumors) | N/A |
| Citrinin | NOAEL | Rat | 0.02 mg/kg bw/day (nephrotoxicity) | N/A |
| Fumonisin B1 | NOAEL | Rat | 0.2 mg/kg bw/day (renal toxicity) | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key in vitro assays commonly used to assess the safety profile of natural products.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is indicative of metabolic activity and, therefore, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or comparator) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum release (cells lysed with a detergent).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the known or proposed signaling pathways involved in the toxicity of this compound and the comparator mycotoxins.
Conclusion
This comparative guide highlights the current understanding of the safety profile of this compound in relation to several potent mycotoxins. While this compound exhibits in vitro cytotoxicity, its overall toxicity profile appears to be less severe than that of Aflatoxin B1, Ochratoxin A, Citrinin, and Fumonisin B1, which are known for their significant in vivo toxicity and carcinogenicity. However, the limited availability of in vivo toxicity data for this compound, particularly a definitive oral LD50, necessitates further investigation to establish a comprehensive safety assessment. Researchers and drug development professionals should consider the cytotoxic potential of this compound and conduct further toxicological studies to fully characterize its safety profile before considering it for therapeutic applications.
References
Safety Operating Guide
Proper Disposal of Brevianamide F: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Brevianamide F, a naturally occurring mycotoxin. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. Adherence to institutional and local regulations is paramount.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed and poses a significant threat to aquatic ecosystems.[1] All handling and disposal procedures must reflect the hazardous nature of this compound.
| Hazard Classification (GHS) | Precautionary Statements |
| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Standard Operating Procedure for this compound Disposal
Mycotoxins like this compound are chemically stable and resistant to many standard disinfection methods.[2][3] Therefore, the primary and recommended method of disposal is through a licensed hazardous waste management service. Attempting to chemically neutralize the compound without a validated protocol is not advised.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety goggles with side-shields.
-
Lab Coat: A standard lab coat is required. For handling larger quantities or in case of potential spills, an impervious apron is recommended.
-
Respiratory Protection: When handling the solid compound or creating solutions where aerosols may be generated, work within a certified chemical fume hood or wear a suitable respirator.
Step 2: Waste Segregation and Collection
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any lab materials (e.g., weigh boats, pipette tips, vials) that have come into direct contact with the solid compound.
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Label the container as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
This includes solutions containing this compound and any solvents used to rinse contaminated glassware.
-
Collect all liquid waste in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can create additional hazards.[4]
-
Label the container clearly with its contents.
-
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is puncture-proof and clearly labeled as hazardous chemical waste.
-
Step 3: Handling Spills
In the event of a spill, immediate and careful action is required to prevent exposure and environmental release.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the nature and extent of the spill. If the spill is large or you are not equipped to handle it, contact your institution's EHS or emergency response team.
-
Contain and Clean:
-
For small spills of the solid powder, gently cover with an absorbent material to avoid generating dust.
-
For liquid spills, use a chemical absorbent pad or spill pillow to contain the liquid.
-
Carefully collect the spilled material and absorbent using tools that will not generate aerosols (e.g., scoops, wetted cloths).
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable solvent (such as ethanol or methanol, check for surface compatibility) to remove any remaining residue.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Report: Report the spill to your supervisor and EHS department as per institutional policy.
Step 4: Final Disposal
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.
-
The recommended final disposal method is incineration at an approved waste disposal plant, which is capable of breaking down the stable mycotoxin structure.[1][2]
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the specific chemical inactivation or detoxification of this compound in a standard laboratory setting. General methods for mycotoxin decontamination, such as ammoniation or treatment with strong acids/alkalis, are typically used in large-scale agricultural or industrial applications and may not be suitable or safe for laboratory use without specific validation.[5][6] Therefore, adherence to the physical removal and containment procedures outlined above is the safest and most effective approach.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|38136-70-8|MSDS [dcchemicals.com]
- 2. respirarelabs.com [respirarelabs.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. nswai.org [nswai.org]
- 5. Mycotoxin prevention and control in foodgrains - Prevention and control of mycotoxins [fao.org]
- 6. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling Brevianamide F
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Brevianamide F. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this guide aims to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side-Shields | Provides a barrier against splashes, dust, and aerosols, protecting the eyes from accidental contact. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection for short-term handling. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for enhanced safety. |
| Body Protection | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat made of a material that is resistant to chemical splashes should be worn to protect the skin. |
| Respiratory Protection | Suitable Respirator | Use of a respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. An N95 or higher-rated respirator is recommended. A full-face respirator may be necessary for large spills. |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the feet are required to protect against spills and falling objects. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Experimental Protocols
1. Antithrombotic Activity Assessment in a Zebrafish Model
This protocol is adapted from a study investigating the antithrombotic effects of this compound.[1]
-
Objective: To evaluate the in vivo antithrombotic activity of this compound using a zebrafish thrombosis model.
-
Materials:
-
Zebrafish larvae (3 days post-fertilization)
-
This compound stock solution (dissolved in DMSO)
-
Arachidonic acid (AA) solution
-
Aspirin (positive control)
-
Zebrafish culture water
-
Microscope with imaging capabilities
-
-
Procedure:
-
Arrange zebrafish larvae in a multi-well plate.
-
Treat the larvae with varying concentrations of this compound for 6 hours. Include a vehicle control (DMSO) and a positive control (Aspirin) group.
-
After the treatment period, induce thrombosis by adding a final concentration of 80 µM arachidonic acid to each well (except the blank control group) and incubate in the dark for 1.5 hours.[1]
-
Following incubation, observe and image the zebrafish under a microscope to assess the degree of thrombosis.
-
Quantify the antithrombotic effect by measuring parameters such as platelet aggregation, cardiac erythrocyte staining area, and caudal blood flow velocity.[1]
-
2. Antibacterial Activity Assessment (Agar Well Diffusion Method)
This is a general protocol that can be adapted for testing the antibacterial properties of this compound.
-
Objective: To determine the antibacterial activity of this compound against specific bacterial strains.
-
Materials:
-
This compound solution of known concentration
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent used to dissolve this compound)
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Uniformly spread the bacterial inoculum over the entire surface of an MHA plate using a sterile cotton swab.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the this compound solution into the wells.
-
Add the positive and negative controls to separate wells on the same plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Mechanism of Action: Modulation of MAPK Signaling Pathway
This compound has been shown to exert its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The following diagram illustrates this proposed mechanism.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste: Dispose of unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
